Abemaciclib metabolite M20
Description
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Properties
IUPAC Name |
[6-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-fluoro-1-propan-2-ylbenzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJBDJBMXOTNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Preliminary Studies of Abemaciclib Metabolite M20
This technical guide provides a comprehensive overview of the preliminary studies on M20, a major active metabolite of the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. The document details the formation, pharmacological activity, pharmacokinetic profile, and the experimental methodologies used to characterize this critical metabolite. All quantitative data are summarized in tables for clarity, and key processes are visualized using diagrams.
Introduction: Abemaciclib and the Significance of Metabolite M20
Abemaciclib is an orally administered, selective inhibitor of CDK4 and CDK6, kinases that are crucial for cell cycle progression from the G1 to the S phase.[1] It is approved for the treatment of certain types of breast cancer.[1] Upon administration, Abemaciclib is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][2][3] This process generates several metabolites, among which M20 (hydroxyabemaciclib), M2 (N-desethylabemaciclib), and M18 (hydroxy-N-desethylabemaciclib) are pharmacologically active and present in significant concentrations in plasma.[3][4]
Notably, M20 is equipotent to the parent drug and constitutes a substantial portion of the total circulating active analytes, contributing significantly to the overall clinical efficacy and safety profile of Abemaciclib therapy.[5][3][6] Understanding the characteristics of M20 is therefore essential for optimizing treatment strategies, managing drug-drug interactions, and guiding further drug development.
Metabolic Formation of M20
Abemaciclib undergoes extensive phase I metabolism, with M20 being a primary product. The formation is a result of hydroxylation, a reaction catalyzed predominantly by the CYP3A4 enzyme.[6][7] This metabolic conversion occurs in both the intestines and the liver.[2]
Pharmacological Activity and Mechanism of Action
M20 shares the same mechanism of action as its parent compound, Abemaciclib. It is a potent and selective inhibitor of the CDK4/cyclin D1 and CDK6/cyclin D1 complexes.[8][9] Inhibition of these kinases prevents the phosphorylation of the Retinoblastoma protein (Rb).[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This action results in G1 cell cycle arrest, inhibition of tumor growth, and induction of cellular senescence and apoptosis.[1][8][9]
Quantitative Data: In Vitro Potency
Studies have demonstrated that M20 is equipotent to Abemaciclib in its ability to inhibit CDK4 and CDK6. The half-maximal inhibitory concentrations (IC₅₀) are nearly identical to the parent drug.
| Compound | Target | IC₅₀ (nM) | Reference(s) |
| Abemaciclib | CDK4/cyclin D1 | 1.57 ± 0.6 | [10] |
| CDK6/cyclin D1 | ~5 | [1] | |
| Metabolite M20 | CDK4/cyclin D1 | 1.54 ± 0.2 | [10] |
| CDK6 | 1-3 | [8][9] | |
| Metabolite M2 | CDK4/cyclin D1 | 1.24 ± 0.4 | [10] |
| Metabolite M18 | CDK4/cyclin D1 | 1.46 ± 0.2 | [10] |
Table 1: Comparative in vitro inhibitory potency of Abemaciclib and its active metabolites against CDK4/6.
Pharmacokinetic (PK) Profile
M20 is a major circulating metabolite following oral administration of Abemaciclib, contributing significantly to the total exposure of active species. Its pharmacokinetic profile is characterized by high plasma protein binding and substantial plasma concentrations.
| Parameter | Abemaciclib | Metabolite M20 | Reference(s) |
| Time to Cₘₐₓ (tₘₐₓ) | ~8 hours | Not specified | [2] |
| Cₘₐₓ (ng/mL) | Not specified | 48.8 (83.0% CV) | [6] |
| AUC₀₋∞ (ng·h/mL) | Not specified | 3240 (74.7% CV) | [6] |
| Half-life (t₁/₂) | ~24 hours | 17.5 hours | [2][6] |
| Plasma Protein Binding | ~95-98% | 97.8% | [3] |
| % of Total Circulating Analytes (AUC) | ~34% | ~26% | [3][9] |
Table 2: Key pharmacokinetic parameters for Abemaciclib and Metabolite M20 following a single 200 mg oral dose of Abemaciclib in healthy subjects. AUC: Area Under the Curve; Cₘₐₓ: Maximum Plasma Concentration. CV: Coefficient of Variation.[6]
Experimental Protocols
The characterization of M20 has relied on a variety of established in vitro and analytical methodologies.
Metabolite Identification and Quantification
In Vitro Metabolism Studies:
-
Objective: To identify metabolites formed from Abemaciclib.
-
Methodology: Abemaciclib is incubated with pooled human liver microsomes (HLMs) or S9 fractions, which contain a high concentration of drug-metabolizing enzymes like CYP3A4.[5][11] The reaction mixture is then analyzed using high-resolution mass spectrometry to identify the mass and fragmentation patterns of putative metabolites.[11]
Plasma Quantification (LC-MS/MS):
-
Objective: To simultaneously and accurately quantify the concentrations of Abemaciclib and M20 in biological matrices like human plasma.[6][12]
-
Sample Preparation: Proteins in plasma samples are precipitated using an organic solvent (e.g., methanol or acetonitrile). The resulting supernatant is diluted and filtered before injection into the LC-MS/MS system.[5][12]
-
Chromatography: A reversed-phase C18 or similar column is used to achieve chromatographic separation of Abemaciclib, M20, and other metabolites. A gradient elution with a buffered aqueous mobile phase and an organic mobile phase (e.g., methanol) is typically employed.[12]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[12]
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and sensitivity according to regulatory guidelines. Typical linear ranges for M20 are 20–400 ng/mL.[12]
Pharmacodynamic and Functional Assays
Cell-Free Kinase Assays:
-
Objective: To determine the direct inhibitory activity (IC₅₀) of M20 against purified kinase enzymes.
-
Methodology: Recombinant CDK4/cyclin D1 and CDK6/cyclin D1 enzymes are incubated with a substrate (e.g., a peptide derived from Rb) and ATP in the presence of varying concentrations of M20. The kinase activity is measured, often by quantifying the amount of phosphorylated substrate, and the IC₅₀ value is calculated from the concentration-response curve.[9]
Cell-Based Assays:
-
Objective: To evaluate the effect of M20 on cancer cell lines regarding growth, cell cycle progression, and biomarker modulation.[9]
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., breast, non-small cell lung, colorectal) are cultured under standard conditions.[8][9]
-
Treatment: Cells are treated with a range of M20 concentrations for a specified duration (e.g., 24 hours for cell cycle analysis, 6-8 days for senescence assays).[9][10]
-
Growth Inhibition: Cell viability is assessed using assays like MTS or CellTiter-Glo® to determine the concentration that inhibits growth by 50% (GI₅₀).
-
Cell Cycle Analysis: Cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. The percentage of cells in G1, S, and G2/M phases is quantified using modeling software (e.g., ModFit).[13]
-
Biomarker Analysis: Protein lysates are collected and analyzed by Western blot or other immunoassays to measure the levels of key biomarkers, such as phosphorylated Rb (pRb), confirming target engagement.[9]
-
Senescence Assay: Following long-term treatment, cells are fixed and stained for senescence-associated β-galactosidase activity.[8][9][10]
-
Conclusion
Preliminary studies conclusively identify M20 (hydroxyabemaciclib) as a major and pharmacologically active metabolite of Abemaciclib. It is formed via CYP3A4-mediated hydroxylation and exhibits in vitro potency against CDK4 and CDK6 that is equivalent to the parent drug. M20 constitutes a significant portion of the total active drug exposure in patients, underscoring its critical role in the overall therapeutic effect of Abemaciclib. The characterization of M20 through robust analytical and in vitro experimental protocols is fundamental for a complete understanding of Abemaciclib's pharmacology and for the clinical management of patients. Future research and clinical monitoring should continue to consider the contribution of M20 to both efficacy and potential toxicities.
References
- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 2. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Benchchem [benchchem.com]
- 7. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of Abemaciclib's M20 Metabolite in Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a significant therapeutic agent in various cancers. Its active metabolite, M20 (hydroxyabemaciclib), plays a crucial role in its mechanism of action. This technical guide provides an in-depth analysis of the activity of Abemaciclib M20 in non-small cell lung cancer (NSCLC) cells, focusing on its biochemical potency, cellular effects, and underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of oncology.
Core Mechanism of Action
Abemaciclib and its major active metabolite, M20, are potent and selective inhibitors of CDK4 and CDK6.[1][2] In biochemical assays, the M20 metabolite demonstrates inhibitory concentrations (IC50) for CDK4 and CDK6 in the low nanomolar range, comparable to the parent compound.[1][2][3] This inhibition is ATP-competitive and prevents the phosphorylation of the Retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby blocking the transcription of genes required for the G1 to S phase transition in the cell cycle.[2] This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1]
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data on the inhibitory activity of Abemaciclib and its metabolite M20. While specific IC50 values for M20 in NSCLC cell lines are not extensively reported, its potency is considered nearly identical to that of Abemaciclib.[1]
Table 1: Biochemical Inhibition of CDK4 and CDK6 by Abemaciclib M20
| Target | IC50 (nM) | Source(s) |
| CDK4 | 1-3 | [1][2][3] |
| CDK6 | 1-3 | [1][2][3] |
Table 2: Growth Inhibition of NSCLC Cell Lines by Abemaciclib
| NSCLC Cell Line | Genotype | IC50 (nM) | Source(s) |
| A549 | KRAS mutant | Not explicitly stated | |
| H460 | KRAS mutant | Not explicitly stated | |
| PC9 (Osimertinib-resistant) | EGFR mutant | ~200 - 1000 | |
| HCC827 (Osimertinib-resistant) | EGFR mutant | ~200 - 1000 |
Note: The IC50 values for NSCLC cell lines are for the parent drug Abemaciclib. The M20 metabolite is expected to have similar potency.
Signaling Pathways Affected by Abemaciclib M20
Abemaciclib M20 primarily targets the CDK4/6-Rb pathway. However, evidence also suggests its impact on the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from standard laboratory procedures and literature precedents.
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Abemaciclib M20 (or Abemaciclib) for 72 hours.
-
Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Culture and Treatment: Culture NSCLC cells to 70-80% confluency and treat with desired concentrations of Abemaciclib M20 for 24-48 hours.
-
Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer, acquiring at least 10,000 events per sample.
Immunoblotting
-
Cell Lysis: Treat NSCLC cells with Abemaciclib M20, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Phospho-Rb (Ser780): 1:1000 dilution[4]
-
Total Rb: 1:1000 dilution
-
Phospho-p70S6K: 1:1000 dilution
-
Total p70S6K: 1:1000 dilution
-
GAPDH or β-actin (loading control): 1:5000 dilution
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
DNA Damage Analysis (γ-H2AX Staining)
-
Cell Culture and Treatment: Grow NSCLC cells on coverslips and treat with Abemaciclib M20.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (1:500 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of Abemaciclib M20 in NSCLC cells.
Conclusion
The M20 metabolite of Abemaciclib is a potent inhibitor of CDK4 and CDK6, demonstrating significant anti-proliferative activity in non-small cell lung cancer cells. Its primary mechanism of action involves the inhibition of Rb phosphorylation, leading to G1 cell cycle arrest. Furthermore, evidence suggests its role in modulating the mTOR signaling pathway, which may contribute to its overall anti-tumor effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Abemaciclib and its metabolites in the treatment of NSCLC. Further investigation into the specific effects of the M20 metabolite in a broader range of NSCLC subtypes is warranted to refine its clinical application.
References
Methodological & Application
Application Notes and Protocols for Abemaciclib Metabolite M20
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the study of Abemaciclib metabolite M20, a key active metabolite of the CDK4/6 inhibitor Abemaciclib. The following sections detail quantitative data analysis, in vitro and in vivo experimental procedures, and relevant biological pathways.
Data Presentation: Quantitative Analysis of Abemaciclib and its Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of Abemaciclib and its metabolites in biological matrices.[1][2] The following tables summarize key parameters from validated bioanalytical methods.
Table 1: LC-MS/MS Method Parameters for Quantification in Human Plasma
| Parameter | Abemaciclib | Metabolite M2 | Metabolite M18 | Metabolite M20 | Reference |
| Linear Range (ng/mL) | 1 - 600 | 0.5 - 300 | 0.2 - 120 | 0.5 - 300 | [2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.5 | 0.2 | 0.5 | [2] |
| Intra-batch Precision (%CV) | ≤15.0 | ≤15.0 | ≤15.0 | ≤15.0 | [3] |
| Inter-batch Precision (%CV) | ≤15.0 | ≤15.0 | ≤15.0 | ≤15.0 | [3] |
| Accuracy (% Bias) | ±15.0 | ±15.0 | ±15.0 | ±15.0 | [3] |
| Mean Extraction Recovery (%) | 72.8 | 62.7 | 61.8 | 74.0 | [1][3] |
Table 2: Mass Spectrometric Conditions for SRM Transitions
| Analyte | Q1 m/z | Q3 m/z | Collision Energy (eV) | Reference |
| Abemaciclib | 507.3 | 393.2 | 50 | [1][3] |
| Metabolite M2 | 479.2 | 393.2 | 34 | [1][3] |
| Metabolite M18 | 495.2 | 409.2 | 35 | [1][3] |
| Metabolite M20 | 523.3 | 409.2 | 35 | [1][3] |
| Abemaciclib-IS | 512.3 | 393.2 | 50 | [1][3] |
| M2-IS | 486.3 | 400.2 | 34 | [1][3] |
| M18-IS | 503.3 | 409.2 | 35 | [1][3] |
| M20-IS | 531.3 | 409.2 | 35 | [1][3] |
Signaling Pathway
Abemaciclib and its active metabolite M20 are potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[4][5] Inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state, remains bound to the E2F transcription factor.[6][7] This complex prevents the transcription of genes required for the G1 to S phase transition in the cell cycle, leading to cell cycle arrest.[8]
Experimental Workflow
A typical workflow for evaluating the in vitro and in vivo effects of this compound is outlined below. This workflow begins with the quantification of the compound, followed by a series of cell-based assays to determine its biological activity, and culminates in in vivo studies to assess its efficacy in a preclinical model.
Experimental Protocols
Quantification of M20 in Plasma by LC-MS/MS
This protocol is adapted from validated methods for the quantification of Abemaciclib and its metabolites in human and mouse plasma.[1][2]
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an appropriate volume of internal standard (IS) working solution (e.g., M20-IS).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
Column: Kinetex C18 column (150 × 2.1 mm ID, 2.6 μm) or equivalent.[2]
-
Mobile Phase A: 10 mM ammonium bicarbonate in water.[2]
-
Mobile Phase B: Methanol:water (9:1, v/v).[2]
-
Gradient Elution: Optimize the gradient to achieve separation of M20 from other metabolites and endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
c. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transition for M20-IS: Q1: 531.3 m/z, Q3: 409.2 m/z.[1][3]
-
Optimize other parameters such as collision energy, declustering potential, and source temperature.
In Vitro Cell Viability Assay (MTT Assay)
This protocol assesses the effect of M20 on the metabolic activity of cancer cells as an indicator of cell viability.
-
Seed cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of M20 (and Abemaciclib as a positive control) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of M20 on cell cycle distribution.
-
Seed cells in 6-well plates and treat with M20 for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Senescence-Associated β-Galactosidase Staining
This assay detects cellular senescence induced by M20.[9][10]
-
Seed cells in 6-well plates and treat with M20 for 6-8 days.[10]
-
Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes.
-
Wash the cells again with PBS.
-
Add the β-galactosidase staining solution (containing X-gal) and incubate at 37°C overnight in a CO2-free incubator.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-stained cells.
Western Blotting for pRb
This protocol assesses the inhibition of CDK4/6 activity by measuring the phosphorylation of its downstream target, Rb.
-
Treat cells with M20 for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-Rb (Ser780).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control such as β-actin or total Rb.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of M20 in a mouse xenograft model.[11][12]
a. Cell Implantation
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor growth.
b. Treatment
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer M20 orally (e.g., by oral gavage) daily at a predetermined dose. The control group should receive the vehicle.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
c. Endpoint
-
Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blotting).
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanisms of abemaciclib, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Abemaciclib Metabolite M20
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the cell cycle.[1][2] Upon administration, Abemaciclib is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to several metabolites.[3][4] Among these, M20 (hydroxyabemaciclib) is a major active metabolite that circulates in human plasma and contributes significantly to the overall clinical activity of the parent drug.[3][5][6] In vitro studies have demonstrated that M20 is equipotent to Abemaciclib in its inhibitory activity against CDK4 and CDK6.[3][7][8] These findings underscore the importance of evaluating the biological activity of M20 in preclinical and clinical studies.
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of Abemaciclib metabolite M20. The protocols are intended for researchers, scientists, and drug development professionals working on CDK inhibitors and cancer therapeutics.
Data Presentation
Table 1: Comparative In Vitro Potency of Abemaciclib and Metabolite M20
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Abemaciclib | CDK4/cyclin D1 | Biochemical | 2 | [4] |
| CDK6/cyclin D3 | Biochemical | 10 | [4] | |
| CDK4/cyclin D1 | Cell-free kinase assay | 1.57 | [8] | |
| CDK6/cyclin D1 | Cell-free kinase assay | 2.02 | [8] | |
| Metabolite M20 | CDK4 | Biochemical | 1-3 | [3][7] |
| CDK6 | Biochemical | 1-3 | [3][7] | |
| CDK4/cyclin D1 | Cell-free kinase assay | 1.54 | [8] | |
| CDK6/cyclin D1 | Cell-free kinase assay | 1.86 | [8] |
Signaling Pathway
The primary mechanism of action for both Abemaciclib and its active metabolite M20 is the inhibition of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway.[1][9] This pathway is a critical regulator of the G1-S phase transition of the cell cycle.[9] Dysregulation of this pathway is a common event in many cancers, leading to uncontrolled cell proliferation.[1][9]
In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which then bind to and activate CDK4 and CDK6.[1] The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb).[9][10] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase.[1][9]
Abemaciclib and M20 act as ATP-competitive inhibitors of CDK4 and CDK6, preventing the phosphorylation of Rb.[11] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking the G1-S transition and inducing cell cycle arrest.[9][12]
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Abemaciclib/M20.
Experimental Protocols
Biochemical Kinase Assay for CDK4/6 Inhibition
This protocol describes a cell-free biochemical assay to determine the half-maximal inhibitory concentration (IC50) of M20 against recombinant CDK4/cyclin D1 and CDK6/cyclin D3 complexes. The assay measures the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 (e.g., from BPS Bioscience)
-
Kinase substrate (e.g., a retinoblastoma (Rb) protein fragment)
-
ATP (Adenosine 5'-triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of M20 in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted M20 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK4/cyclin D1 or CDK6/cyclin D3 enzyme solution in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the Rb substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for the respective enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each M20 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
This protocol measures the effect of M20 on the proliferation of cancer cell lines. The choice of cell line is critical; Rb-proficient cell lines such as MCF-7 (breast cancer) or Colo-205 (colorectal cancer) are recommended.
Materials:
-
Rb-proficient cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of M20 in the complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of M20 or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percent inhibition of cell proliferation for each M20 concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the data using a non-linear regression model.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of M20 on cell cycle distribution. Inhibition of CDK4/6 is expected to cause an arrest in the G1 phase of the cell cycle.
Materials:
-
Rb-proficient cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of M20 or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Analyze the data using appropriate software (e.g., FlowJo, ModFit LT).
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the in vitro characterization of M20.
References
- 1. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition. | Sigma-Aldrich [merckmillipore.com]
- 11. Frontiers | Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation [frontiersin.org]
- 12. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Abemaciclib and its Metabolite M20 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Abemaciclib (Verzenio™) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Monitoring the plasma concentrations of Abemaciclib and its pharmacologically active metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring (TDM) to optimize treatment outcomes.[3][4][5] Among its metabolites, M20 (hydroxy abemaciclib) has been identified as an active metabolite with in vitro potency approximately equivalent to the parent drug.[1][6]
This application note provides a detailed protocol for the simultaneous quantification of Abemaciclib and its active metabolite M20 in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is based on validated procedures reported in the scientific literature and is suitable for researchers, scientists, and drug development professionals.[1][3][7]
Experimental Workflow
The overall experimental workflow for the quantification of Abemaciclib and M20 in plasma is depicted below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Abemaciclib and its Active Metabolite M20 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor Abemaciclib and its major active metabolite, M20, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and offers high sensitivity, specificity, and a short analysis time, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This method has been compiled and adapted from several validated procedures in the scientific literature.[1][2][3][4][5][6][7][8][9][10]
Introduction
Abemaciclib is an oral inhibitor of CDK4/6 approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Abemaciclib is extensively metabolized in the liver, with two major active metabolites, N-desethylabemaciclib (M2) and hydroxyabemaciclib (M20), contributing to its clinical activity.[4][6][8] Therapeutic drug monitoring can be beneficial for optimizing Abemaciclib treatment due to inter-individual pharmacokinetic variability and the potential for exposure-toxicity relationships.[9][10] This document provides a detailed protocol for the simultaneous determination of Abemaciclib and M20 in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
Abemaciclib and M20 analytical standards
-
Stable isotope-labeled internal standards (e.g., Abemaciclib-d8)[11]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium bicarbonate
-
Human plasma (with anticoagulant)
Sample Preparation
A protein precipitation method is utilized for the extraction of Abemaciclib and M20 from human plasma.[1][4][5][6][7][10][12]
-
To 50 µL of plasma sample in a polypropylene tube, add 25 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.[12]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 23,100 x g for 10 minutes at 20 °C.[12]
-
Transfer 80 µL of the supernatant to a clean tube.
-
Dilute the supernatant with 120 µL of 10 mM ammonium bicarbonate in water:methanol (1:1 v/v).[12]
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is critical for distinguishing Abemaciclib and M20 from endogenous plasma components.
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column, such as a Kinetex C18 (150 x 2.1 mm, 2.6 µm) or an XBridge BEH C18 (2.5 µm, 3.0 x 75 mm), has been shown to provide good separation.[4][6][7]
-
Mobile Phase A: 10 mM ammonium bicarbonate in water.[4]
-
Mobile Phase B: Methanol or a mixture of methanol and water (e.g., 9:1, v/v).[4]
-
Flow Rate: 0.3 - 0.7 mL/min.[1]
-
Injection Volume: 10 µL.[12]
-
Gradient Program: A gradient elution is typically used to achieve optimal separation. An example is provided in the table below.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 20 |
| 4.0 | 20 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection and quantification.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: 650°C.[3]
-
IonSpray Voltage: 2500 V.[3]
-
MRM Transitions: The following precursor to product ion transitions are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Abemaciclib | 507.3 | 393.2 |
| M20 | 523.3 | 409.2 |
| Abemaciclib-d8 (IS) | 515.0 | 393.0 |
These values are based on published data and may require optimization on the specific instrument used.[3][11][13]
Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of Abemaciclib and M20.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of LC-MS/MS methods for the analysis of Abemaciclib and M20 in human plasma, as reported in various studies.[3][4][7][9][10]
Calibration Range and Linearity
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Correlation Coefficient (r²) |
| Abemaciclib | 1 - 40 | 500 - 800 | > 0.99 |
| M20 | 0.5 - 15 | 200 - 600 | > 0.99 |
The linear range can be adjusted based on the expected concentrations in study samples.[3][4][7][9][10]
Accuracy and Precision
| Analyte | Concentration Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%Bias) |
| Abemaciclib | LLOQ | ≤ 20.0 | ≤ 20.0 | ± 20.0 |
| Low QC | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |
| Mid QC | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |
| High QC | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |
| M20 | LLOQ | ≤ 20.0 | ≤ 20.0 | ± 20.0 |
| Low QC | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |
| Mid QC | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |
| High QC | ≤ 15.0 | ≤ 15.0 | ± 15.0 |
Acceptance criteria are typically within ±15% (±20% at the LLOQ) for accuracy and ≤15% (≤20% at the LLOQ) for precision, in line with regulatory guidelines.[3]
Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) |
| Abemaciclib | 72.8 |
| M20 | 74.0 |
The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects and variability in extraction recovery.[3]
Conclusion
The LC-MS/MS protocol described provides a reliable and sensitive method for the simultaneous quantification of Abemaciclib and its active metabolite M20 in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. This method can be a valuable tool for pharmacokinetic assessments and therapeutic drug monitoring to help optimize Abemaciclib therapy.
References
- 1. jchr.org [jchr.org]
- 2. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 6. research.unipd.it [research.unipd.it]
- 7. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic drug monitoring in breast cancer therapy – LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum | CiNii Research [cir.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note and Protocols for Abemaciclib M20 Quantification Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Abemaciclib and its active metabolite, M20, for quantitative analysis. The methodologies described are based on established and validated bioanalytical techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Introduction
Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of advanced or metastatic breast cancer.[1][2][3] Its primary active metabolite, M20 (hydroxyabemaciclib), exhibits similar potency to the parent drug and contributes significantly to its clinical activity.[4][5] Accurate quantification of both Abemaciclib and M20 in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical development.[2][3][6] This application note details various sample preparation techniques, including protein precipitation, solid-phase extraction, and liquid-liquid extraction, providing researchers with the necessary protocols for reliable and reproducible quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance of different sample preparation methods for Abemaciclib and M20 quantification as reported in various studies.
Table 1: Linearity Ranges for Abemaciclib and M20 Quantification
| Analyte | Linearity Range (ng/mL) | Matrix | Analytical Method | Reference |
| Abemaciclib | 20 - 800 | Human Serum | LC-MS/MS | [1][2] |
| M20 | 15 - 600 | Human Serum | LC-MS/MS | [1][2] |
| Abemaciclib | 40 - 800 | Human Plasma | LC-MS/MS | [6][7] |
| M20 | 10 - 200 | Human Plasma | LC-MS/MS | [6] |
| Abemaciclib | 1 - 600 | Human and Mouse Plasma | UHPLC-MS/MS | [5] |
| M20 | 0.5 - 300 | Human and Mouse Plasma | UHPLC-MS/MS | [5] |
| Abemaciclib | 20.0 - 2500 | Human Serum | UHPLC-MS/MS | [8] |
| Abemaciclib | 6 - 768 | Human Plasma | LC-MS/MS | [9] |
Table 2: Recovery and Matrix Effect Data
| Sample Preparation Method | Analyte | Mean Extraction Recovery (%) | Matrix Factor | Reference |
| Protein Precipitation | Abemaciclib | 72.8 | 1.10 | [4] |
| M20 | 74.0 | 1.06 | [4] | |
| Protein Precipitation | Abemaciclib | 98.21 | Not Reported | [9] |
| Solid-Phase Extraction (C8) | Abemaciclib | ≥92.3 | Not Reported | [2][10][11] |
| Supported Liquid Extraction | Abemaciclib | 87.7 ± 4.3 | 1.00 ± 0.083 | [12] |
| Protein Precipitation | Abemaciclib | 81.3 - 92.5 | Not Reported | [13] |
| M20 | 81.3 - 92.5 | Not Reported | [13] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a common, simple, and rapid method for sample preparation.
Materials and Reagents:
-
Human plasma/serum samples
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
0.1% Formic acid in water
-
Internal Standard (IS) working solution (e.g., deuterated Abemaciclib and M20)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.[8]
-
Add 200 µL of the internal standard working solution (e.g., Abemaciclib-d8 at 0.10 µg/mL in ACN).[8]
-
Vortex the mixture thoroughly for 30 seconds to ensure complete protein precipitation.[8]
-
Centrifuge the tubes at 15,000 x g for 5 minutes at 20 °C to pellet the precipitated proteins.[8]
-
Carefully transfer 50 µL of the clear supernatant to a new tube.
-
Dilute the supernatant with 950 µL of acetonitrile-water (30:70, v/v).[8]
-
Vortex for 5 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
Protein Precipitation Workflow
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can reduce matrix effects.
Materials and Reagents:
-
Human plasma samples
-
Oasis PRiME HLB® cartridges or similar C8 cartridges[10][14]
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
5% Methanol in water
-
Internal Standard (IS) working solution
-
SPE manifold
-
Collection tubes
Procedure:
-
Pre-treat the plasma sample by diluting with Milli-Q water.[10]
-
Condition the C8 SPE column with methanol followed by water.[10]
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then with 5% methanol to remove plasma proteins.[10]
-
Elute the analytes (Abemaciclib and M20) with two portions of methanol.[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction Workflow
Protocol 3: Supported Liquid Extraction (SLE)
SLE is a high-throughput alternative to traditional liquid-liquid extraction.
Materials and Reagents:
-
Human serum samples
-
Supported Liquid Extraction plate/cartridges
-
Methyl-tert-butyl ether (MTBE) as the elution buffer[12]
-
Internal Standard (IS) working solution (e.g., fluconazole)[12]
-
Collection plate/tubes
Procedure:
-
Pre-treat the serum sample by adding the internal standard.
-
Load the sample onto the SLE plate/cartridge and allow it to absorb for a few minutes.
-
Elute the analytes by adding methyl-tert-butyl ether (MTBE).[12]
-
Collect the eluate.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Supported Liquid Extraction Workflow
Discussion
The choice of sample preparation method depends on several factors, including the required sensitivity, sample throughput, and the complexity of the sample matrix.
-
Protein Precipitation is a fast and straightforward technique suitable for high-throughput analysis. However, it may result in less clean extracts and potential matrix effects.[15]
-
Solid-Phase Extraction offers a more selective extraction, leading to cleaner samples and reduced matrix interference.[10] This method is particularly advantageous when higher sensitivity is required.
-
Supported Liquid Extraction combines the benefits of traditional liquid-liquid extraction with the ease of use of solid-phase techniques, providing a good balance between cleanliness and throughput.
For all methods, the use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during the sample preparation and analytical process. The validation of the chosen method according to regulatory guidelines (e.g., FDA and EMA) is essential to ensure the reliability of the quantitative results.[1][2][6]
References
- 1. Therapeutic drug monitoring in breast cancer therapy - LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 13. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Abemaciclib Metabolite M20 for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle.[1] It is approved for the treatment of certain types of breast cancer.[1] In vivo, Abemaciclib is metabolized by cytochrome P450 3A4 (CYP3A4) into several metabolites, with M20 (hydroxyabemaciclib) being one of the major active metabolites.[1][2][3][4] M20 exhibits equipotent activity to the parent drug, contributing significantly to the overall clinical efficacy.[1][5] The availability of pure M20 is crucial for various research applications, including in vitro biological assays, pharmacokinetic and pharmacodynamic (PK/PD) studies, and as a reference standard in analytical methods.
Signaling Pathway of Abemaciclib and its Metabolites
The primary mechanism of action of Abemaciclib and its active metabolite M20 is the inhibition of CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks the progression of the cell cycle from the G1 to the S phase, ultimately leading to the suppression of tumor cell proliferation.
Figure 1: Simplified signaling pathway of Abemaciclib and its active metabolite M20.
Proposed Synthetic Workflow for Abemaciclib Metabolite M20
The synthesis of M20 can be achieved through a multi-step process involving the preparation of a hydroxylated benzimidazole intermediate, followed by sequential coupling reactions.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-7-ol (Intermediate II)
This step involves the synthesis of the key benzimidazole core followed by a directed hydroxylation.
1.1: Synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (Intermediate I)
-
Protocol: A detailed protocol for the synthesis of this intermediate can be adapted from the literature.[6][7] The process generally involves the cyclization of N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in the presence of a strong base.
| Reagents and Materials | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine | 291.14 | 10.0 g | 1.0 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 1.65 g | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Water | 18.02 | 500 mL | - |
| Ethyl acetate | 88.11 | 3 x 150 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous sodium sulfate | 142.04 | - | - |
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in DMF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 4-6 hours.
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Intermediate I.
-
| Product | Expected Yield | Purity |
| 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 70-80% | >95% (by HPLC) |
1.2: Synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-7-ol (Intermediate II)
-
Protocol: This step requires a directed ortho-hydroxylation. A plausible method involves a directed ortho-metalation followed by reaction with an electrophilic oxygen source.
| Reagents and Materials | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Intermediate I | 271.13 | 5.0 g | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.1 mL | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Trimethyl borate | 103.91 | 2.3 mL | 1.1 |
| Hydrogen peroxide (30% solution) | 34.01 | - | - |
| Acetic acid | 60.05 | - | - |
-
Procedure:
-
A solution of Intermediate I in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred at this temperature for 1 hour.
-
Trimethyl borate is added, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is cooled to 0 °C, and a mixture of hydrogen peroxide and acetic acid is added carefully.
-
The mixture is stirred for 2-3 hours at room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield Intermediate II.
-
| Product | Expected Yield | Purity |
| 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-7-ol | 40-50% | >95% (by HPLC) |
Step 2: Suzuki Coupling to form Intermediate III
-
Protocol: This step involves a palladium-catalyzed Suzuki coupling between the hydroxylated benzimidazole intermediate and a pyrimidine boronic acid derivative.[2][8]
| Reagents and Materials | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Intermediate II | 287.13 | 2.0 g | 1.0 |
| (2-chloro-5-fluoropyrimidin-4-yl)boronic acid | 176.31 | 1.5 g | 1.2 |
| Pd(PPh3)4 | 1155.56 | 0.40 g | 0.05 |
| Sodium carbonate | 105.99 | 1.5 g | 2.0 |
| 1,4-Dioxane | 88.11 | 50 mL | - |
| Water | 18.02 | 10 mL | - |
-
Procedure:
-
A mixture of Intermediate II, (2-chloro-5-fluoropyrimidin-4-yl)boronic acid, Pd(PPh3)4, and sodium carbonate in a mixture of 1,4-dioxane and water is degassed with nitrogen for 15 minutes.
-
The reaction mixture is heated to 90-100 °C for 12-16 hours under a nitrogen atmosphere.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
Purification by column chromatography provides Intermediate III.
-
| Product | Expected Yield | Purity |
| 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-7-ol | 60-70% | >95% (by HPLC) |
Step 3: Buchwald-Hartwig Amination to Yield this compound
-
Protocol: The final step is a palladium-catalyzed Buchwald-Hartwig amination to couple the pyrimidine-benzimidazole core with the pyridine-piperazine side chain.[2][8][9]
| Reagents and Materials | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Intermediate III | 419.8 | 1.0 g | 1.0 |
| 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine | 220.31 | 0.63 g | 1.2 |
| Pd2(dba)3 | 915.72 | 0.044 g | 0.02 |
| Xantphos | 578.68 | 0.083 g | 0.06 |
| Sodium tert-butoxide | 96.10 | 0.46 g | 2.0 |
| Anhydrous Toluene | 92.14 | 40 mL | - |
-
Procedure:
-
To a solution of Intermediate III and 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine in anhydrous toluene are added Pd2(dba)3, Xantphos, and sodium tert-butoxide under a nitrogen atmosphere.
-
The mixture is degassed and then heated to 100-110 °C for 18-24 hours.
-
After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by preparative HPLC to afford this compound.
-
| Product | Expected Yield | Purity |
| This compound | 50-60% | >98% (by HPLC) |
Conclusion
The protocol described provides a comprehensive and plausible route for the synthesis of this compound for research purposes. This enables further investigation into its biological activity and facilitates its use as a standard in analytical studies. Researchers should have a strong background in synthetic organic chemistry and take appropriate safety precautions when performing these reactions. The yields and purity are estimates and may vary depending on experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tdcommons.org [tdcommons.org]
- 4. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 | Benchchem [benchchem.com]
- 5. Abemaciclib synthesis - chemicalbook [chemicalbook.com]
- 6. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 7. CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell Cycle Analysis Using Abemaciclib M20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib, a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), is a crucial therapeutic agent in the treatment of certain cancers.[1][2] Its primary mechanism of action involves blocking the phosphorylation of the retinoblastoma protein (Rb), thereby preventing cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[3][4][5] M20 (LSN3106726) is a major and active metabolite of Abemaciclib, demonstrating equipotent inhibitory activity against CDK4 and CDK6.[6][7][8] Understanding the impact of Abemaciclib M20 on the cell cycle is paramount for preclinical research and drug development. These application notes provide detailed protocols for analyzing the effects of Abemaciclib M20 on the cell cycle of cancer cells.
Mechanism of Action
Abemaciclib and its active metabolite M20 are potent and selective inhibitors of CDK4 and CDK6.[6][7] In the G1 phase of the cell cycle, the formation of cyclin D-CDK4/6 complexes leads to the phosphorylation of Rb.[4][5] Phosphorylated Rb (pRb) releases the transcription factor E2F, which in turn activates the transcription of genes required for S phase entry and DNA replication.[5][9] By inhibiting CDK4 and CDK6, Abemaciclib M20 prevents Rb phosphorylation, maintaining it in its active, hypophosphorylated state. This sequesters E2F, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.[3][4]
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of Abemaciclib on cell cycle distribution in various cancer cell lines. While specific data for the M20 metabolite is often consolidated with the parent compound due to their similar potency, these tables provide an expected outcome for M20 treatment.
Table 1: IC50 Values of Abemaciclib and its Metabolite M20
| Compound | Target | IC50 (nM) | Reference |
| Abemaciclib | CDK4/cyclin D1 | 2 | [3] |
| CDK6/cyclin D3 | 10 | [3] | |
| Abemaciclib M20 | CDK4 | 1-3 | [6][8] |
| CDK6 | 1-3 | [6][8] |
Table 2: Effect of Abemaciclib on Cell Cycle Distribution in Cancer Cell Lines
Data is presented as the percentage of cells in each phase of the cell cycle after 24-hour treatment with Abemaciclib, as determined by flow cytometry.
| Cell Line | Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| CMeC1 | Control (DMSO) | 55.2 | 28.4 | 16.4 | [10] |
| Abemaciclib (0.5 µM) | 68.3 | 19.5 | 12.2 | [10] | |
| Abemaciclib (1 µM) | 75.4 | 14.2 | 10.4 | [10] | |
| Abemaciclib (2 µM) | 80.1 | 10.5 | 9.4 | [10] | |
| KMeC | Control (DMSO) | 60.1 | 25.3 | 14.6 | [10] |
| Abemaciclib (0.5 µM) | 72.5 | 16.8 | 10.7 | [10] | |
| Abemaciclib (1 µM) | 78.9 | 11.2 | 9.9 | [10] | |
| Abemaciclib (2 µM) | 83.2 | 7.9 | 8.9 | [10] | |
| LMeC | Control (DMSO) | 58.7 | 29.1 | 12.2 | [10] |
| Abemaciclib (0.5 µM) | 70.8 | 18.4 | 10.8 | [10] | |
| Abemaciclib (1 µM) | 76.3 | 13.1 | 10.6 | [10] | |
| Abemaciclib (2 µM) | 81.5 | 9.3 | 9.2 | [10] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for analyzing cell cycle distribution in cancer cells treated with Abemaciclib M20 using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Abemaciclib M20 (LSN3106726)
-
Dimethyl sulfoxide (DMSO, for stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency at the time of treatment.
-
-
Drug Treatment:
-
Prepare a stock solution of Abemaciclib M20 in DMSO.
-
Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 100 nM, 200 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.
-
Remove the medium from the cells and add the medium containing Abemaciclib M20 or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
After incubation, collect the culture medium (which may contain floating/dead cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining and Flow Cytometry Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (fluorescence intensity).
-
Protocol 2: Western Blot Analysis of Rb Phosphorylation
This protocol is for assessing the phosphorylation status of Rb at Ser780, a key downstream target of CDK4, to confirm the mechanism of action of Abemaciclib M20.
Materials:
-
Cells treated with Abemaciclib M20 (as in Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
Bradford assay reagent
-
Bovine serum albumin (BSA) standards
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780) and anti-total Rb
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using the Bradford assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb (Ser780) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Rb or a loading control like β-actin.
-
Mandatory Visualizations
Caption: Signaling pathway of Abemaciclib M20-induced G1 cell cycle arrest.
References
- 1. Bradford protein assay | Abcam [abcam.com]
- 2. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. Quantifying proteins using the Bradford method [qiagen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Abemaciclib metabolite M20 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.lih.lu [researchportal.lih.lu]
Measuring the Kinase Inhibitory Activity of Abemaciclib and its Major Metabolite M20
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). These kinases are key regulators of the cell cycle, and their inhibition can lead to the arrest of cancer cell proliferation. Abemaciclib is approved for the treatment of certain types of breast cancer. In vivo, Abemaciclib is metabolized into several compounds, with a major active metabolite identified as M20 (hydroxyabemaciclib). Understanding the inhibitory activity of M20 against CDK4 and CDK6 is crucial for a comprehensive understanding of Abemaciclib's overall clinical efficacy. This document provides detailed protocols for measuring the kinase activity of Abemaciclib and M20 in in vitro kinase assays and presents their comparative inhibitory potency.
The CDK4/6 signaling pathway plays a pivotal role in the G1-S phase transition of the cell cycle. In response to mitogenic signals, cyclin D proteins assemble with and activate CDK4 and CDK6. The active CDK4/6-cyclin D complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6 leads to a conformational change, causing its dissociation from E2F. The liberated E2F then activates the transcription of target genes, driving the cell cycle forward. Abemaciclib and its active metabolite M20 exert their anti-proliferative effects by inhibiting the kinase activity of CDK4 and CDK6, thereby preventing Rb phosphorylation and blocking the G1-S transition.
CDK4/6 Signaling Pathway
Caption: The CDK4/6 signaling pathway and the mechanism of action of Abemaciclib/M20.
Quantitative Data Summary
The inhibitory activities of Abemaciclib and its metabolites were determined using in vitro kinase assays against CDK4/Cyclin D1 and CDK6/Cyclin D1. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below. The data indicates that the M20 metabolite is a potent inhibitor of both CDK4 and CDK6, with potencies nearly equivalent to the parent drug, Abemaciclib.
| Compound | Target | IC50 (nM)[1] |
| Abemaciclib | CDK4 / Cyclin D1 | 1.57 |
| CDK6 / Cyclin D1 | 2.02 | |
| M20 | CDK4 / Cyclin D1 | 1.54 |
| CDK6 / Cyclin D1 | 1.86 | |
| M2 | CDK4 / Cyclin D1 | 1.24 |
| CDK6 / Cyclin D1 | 1.33 | |
| M18 | CDK4 / Cyclin D1 | 1.46 |
| CDK6 / Cyclin D1 | 2.65 | |
| M22 | CDK4 / Cyclin D1 | 425 |
| CDK6 / Cyclin D1 | 557 |
Experimental Protocols
A detailed protocol for an in vitro kinase assay to determine the IC50 values of Abemaciclib and its M20 metabolite is provided below. This protocol is based on a luminescence-based ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials and Reagents
-
Enzymes: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 (e.g., from commercial suppliers).
-
Substrate: Recombinant human Retinoblastoma protein (Rb) fragment (e.g., C-terminal fragment).
-
Test Compounds: Abemaciclib and Abemaciclib M20, dissolved in DMSO to create stock solutions.
-
ATP: 10 mM ATP solution.
-
Kinase Assay Buffer (5x): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM DTT, and 0.5 mg/mL BSA. Store at -20°C.
-
Kinase Dilution Buffer (1x): Prepare by diluting the 5x Kinase Assay Buffer with sterile deionized water.
-
ADP-Glo™ Kinase Assay Kit: Including ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plates: White, opaque 384-well assay plates.
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
Experimental Workflow Diagram
Caption: Workflow for the in vitro kinase assay to determine IC50 values.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water. Keep on ice.
-
Prepare serial dilutions of Abemaciclib and M20 in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 1:3 or 1:5 serial dilutions. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
Prepare the enzyme (CDK4/Cyclin D1 or CDK6/Cyclin D1) to the desired concentration in 1x Kinase Dilution Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer containing the Rb fragment (final concentration typically 0.2 mg/mL) and ATP (final concentration typically 10-100 µM, ideally at the Km for ATP of the specific kinase).
-
-
Assay Procedure:
-
Add 1 µL of the serially diluted test compounds or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase solution to each well.
-
Gently mix the plate and pre-incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Assay):
-
After the kinase reaction, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the luciferase and luciferin to generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The provided data and protocols demonstrate that Abemaciclib's major metabolite, M20, is a highly potent inhibitor of both CDK4 and CDK6, with an inhibitory profile nearly identical to that of the parent drug. This suggests that M20 likely contributes significantly to the overall clinical activity of Abemaciclib. The detailed in vitro kinase assay protocol offers a robust method for researchers to independently verify these findings and to evaluate the activity of other potential CDK4/6 inhibitors. The use of a luminescence-based assay, such as the ADP-Glo™ system, provides a sensitive, reliable, and high-throughput-compatible method for determining kinase inhibition.
References
Application Notes and Protocols for Abemaciclib M20-Induced Cell Cycle Arrest In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal enzymes in the regulation of the cell cycle.[1][2] Its primary active metabolite, M20 (hydroxyabemaciclib), demonstrates equipotent activity to the parent compound.[3] Both abemaciclib and M20 target the CDK4/6-retinoblastoma (Rb) pathway, a critical signaling cascade that, when dysregulated, contributes to uncontrolled cell proliferation in various cancers.[4] By inhibiting CDK4/6, Abemaciclib M20 prevents the phosphorylation of the Rb protein, which in turn maintains its suppression of the E2F transcription factor family.[5] This action effectively halts the cell cycle in the G1 phase, preventing entry into the S phase and thereby inhibiting DNA replication and cell division.[5][6]
These application notes provide detailed protocols for inducing and evaluating cell cycle arrest in vitro using Abemaciclib M20, along with quantitative data to guide experimental design and data interpretation.
Data Presentation
Table 1: In Vitro Potency of Abemaciclib and its Metabolite M20
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| Abemaciclib | CDK4/Cyclin D1 | 2 | Cell-free assay | [7] |
| CDK6/Cyclin D1 | 10 | Cell-free assay | [7] | |
| Various Cancer Cell Lines | 90 - >20,000 | Osteosarcoma | [8] | |
| M20 | CDK4/CDK6 | 1 - 3 | Cell-free assay | [3] |
Table 2: Effect of Abemaciclib on Cell Viability (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference(s) |
| PC-3 | Prostate Cancer | 1.30 | 24 hours | [9] |
| LNCaP | Prostate Cancer | 1.59 | 24 hours | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 14.55 | Not Specified | [10] |
| T-47D | Breast Cancer | Not Specified | Not Specified | [11] |
Table 3: Representative Data on Abemaciclib-Induced G1 Cell Cycle Arrest
| Cell Line | Treatment Concentration (µM) | Duration (hours) | % of Cells in G1 Phase (approx.) | Reference(s) |
| A549 | 0.027 - 20 | 24 | Concentration-dependent increase | [2] |
| Colo205 | 0.027 - 20 | 24 | Concentration-dependent increase | [2] |
| Pancreatic Ductal Adenocarcinoma Cell Lines | Not Specified | 72 | Significant G1 arrest | [6] |
Signaling Pathway and Experimental Workflow
CDK4/6-Rb Signaling Pathway
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Abemaciclib M20.
Experimental Workflow for In Vitro Cell Cycle Arrest Analysis
Caption: A typical experimental workflow for assessing cell cycle arrest induced by Abemaciclib M20.
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is for determining the concentration of Abemaciclib M20 that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Abemaciclib M20 stock solution (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium. Count the cells and adjust the concentration.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.[9]
-
Prepare serial dilutions of Abemaciclib M20 in complete medium. A typical concentration range to start with is 0.25 µM to 2 µM.[9] Include a vehicle control (DMSO) and a negative control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared Abemaciclib M20 dilutions or controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Abemaciclib M20 stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of Abemaciclib M20 for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.[12]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[13]
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases.
Western Blot for Phosphorylated Rb (p-Rb)
This protocol is used to detect the levels of phosphorylated Rb (a direct target of CDK4/6) and total Rb.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Abemaciclib M20 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser780 or Ser807/811) and anti-total Rb.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with Abemaciclib M20 as described previously.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Rb overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Rb as a loading control.
-
Quantify the band intensities and calculate the ratio of p-Rb to total Rb.
Conclusion
Abemaciclib M20 is a potent inhibitor of CDK4/6 that effectively induces G1 cell cycle arrest in vitro. The protocols provided here offer a comprehensive framework for researchers to investigate the cellular effects of Abemaciclib M20. By utilizing these methods, scientists can accurately quantify the impact of this compound on cell viability, cell cycle distribution, and the phosphorylation status of the key downstream target, Rb. These in vitro assays are crucial for the preclinical evaluation of Abemaciclib and other CDK4/6 inhibitors in the context of cancer drug development.
References
- 1. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of abemaciclib, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicine.uams.edu [medicine.uams.edu]
Troubleshooting & Optimization
Technical Support Center: Abemaciclib Metabolite M20
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and storage of Abemaciclib metabolite M20.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as hydroxyabemaciclib, is a significant, pharmacologically active metabolite of Abemaciclib.[1][2] Like its parent compound, M20 is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3] It is one of the major active metabolites, alongside M2 (N-desethylabemaciclib), and contributes to the overall clinical activity of Abemaciclib.[2][4]
Q2: What are the recommended storage conditions for this compound?
A2: For solid (lyophilized) M20, storage at -20°C is recommended for up to one year, and at -80°C for up to two years for long-term stability.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[5][6]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO and a mixture of Acetonitrile:water (1:1, v:v).[7] Stock solutions for bioanalytical standards are often prepared in DMSO. For in vivo studies, a homogeneous suspension can be prepared in CMC-Na.[8]
Q4: What are the general handling precautions for this compound?
A4: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9] Handling should be performed in a well-ventilated area.[9] Avoid inhalation of dust if handling the solid form.[9] It is recommended to wash hands thoroughly after handling.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of M20 in aqueous solution | M20 has limited aqueous solubility. | Prepare stock solutions in an appropriate organic solvent like DMSO before diluting into aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent results in cell-based assays | Degradation of M20 due to improper storage or handling. | Aliquot stock solutions to minimize freeze-thaw cycles.[3] Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C) and used within the recommended timeframe.[3][5] Allow the product to equilibrate to room temperature for at least 60 minutes before use.[11] |
| Low recovery during sample extraction from biological matrices | Inefficient protein precipitation or extraction method. | A protein precipitation method using methanol has been shown to be effective for extracting M20 from plasma.[12] Optimization of the precipitation agent and volume may be necessary for other matrices. |
| Variability in analytical quantification (LC-MS/MS) | Matrix effects from the biological sample. | Utilize a stable isotope-labeled internal standard for M20 to normalize for matrix effects and variations in instrument response.[7] |
Quantitative Data Summary
Table 1: Storage and Stability of this compound Stock Solutions
| Storage Condition | Duration | Stability | Reference |
| -20°C | 1 month | Stable | [5] |
| -80°C | 6 months | Stable | [5] |
| -20°C | 1 year | Stable | [3] |
| -80°C | 2 years | Stable | [3] |
Table 2: Stability of Abemaciclib and its Metabolites (including M20) in Human Plasma
| Stability Condition | Duration | Result | Reference |
| Room Temperature | Short-term | Stable | [12] |
| Freeze-Thaw Cycles | 3 cycles | Stable | [13] |
| Long-term at -80°C | Not specified | Stable | [12] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[11]
-
Aseptically weigh the desired amount of M20 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
-
Visualizations
Caption: Mechanism of action of Abemaciclib and its active metabolite M20.
Caption: General experimental workflow for in vitro studies using Abemaciclib M20.
References
- 1. Abemaciclib induces apoptosis in cardiomyocytes by activating the Hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. massgeneral.org [massgeneral.org]
- 11. Stability and Storage | Tocris Bioscience [tocris.com]
- 12. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Abemaciclib Metabolite M20
Welcome to the technical support center for Abemaciclib metabolite M20. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the expected solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be 5 mg/mL (9.57 mM).[1][2] It is important to note that achieving this solubility often requires specific handling conditions, such as the use of ultrasonication.[1][2] One supplier has reported a solubility of up to 200 mg/mL in DMSO with the use of ultrasonication.
Q3: Are there any special considerations when using DMSO to dissolve this compound?
A3: Yes, it is crucial to use newly opened, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of this compound.[1][3]
Q4: How should stock solutions of this compound in DMSO be stored?
A4: Once prepared, stock solutions should be aliquoted into smaller volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2] For long-term storage (up to 1 year), -80°C is recommended.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound does not fully dissolve in DMSO at the expected concentration. | 1. Hygroscopic DMSO: The DMSO used may have absorbed moisture from the atmosphere, reducing its solvating power. 2. Insufficient Sonication: The energy from ultrasonication may not be adequate to break down the solute particles for dissolution. 3. Low Temperature: The ambient temperature may be too low, hindering the dissolution process. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[1][3] 2. Increase the duration or power of ultrasonication. Ensure the sample is adequately immersed in the ultrasonic bath. 3. Gently warm the solution to 37°C in a water bath while sonicating.[2] |
| Precipitation is observed in the stock solution after storage. | 1. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to precipitation. 2. Storage Temperature: The storage temperature may not be low enough for long-term stability. | 1. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1][2] 2. Store the aliquots at -80°C for long-term storage.[4] |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of the Compound: The compound may have degraded due to improper storage or handling. 2. Inaccurate Concentration: The initial dissolution may have been incomplete, leading to a lower actual concentration than calculated. | 1. Prepare a fresh stock solution from the solid compound. 2. Ensure complete dissolution by following the detailed experimental protocol, including visual confirmation that no solid particles remain. |
Quantitative Solubility Data
| Compound | Solvent | Reported Solubility | Molar Concentration | Reference(s) |
| This compound | DMSO | 5 mg/mL | 9.57 mM | [1][2] |
| This compound | DMSO (with ultrasonication) | 200 mg/mL | 382.7 mM | |
| Abemaciclib metabolite M2 | DMSO | 2 mg/mL | 4.18 mM | [5] |
| Abemaciclib (parent drug) | DMSO | 2 mg/mL | 3.94 mM | [6] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is 522.59 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 522.59 g/mol = 0.0052259 g = 5.23 mg
-
-
Weigh the this compound. Carefully weigh out 5.23 mg of the solid compound and place it into a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Vortex the solution. Vortex the tube for 30-60 seconds to initially mix the compound and solvent.
-
Ultrasonicate the solution. Place the tube in an ultrasonic water bath. Sonicate the solution until the solid is completely dissolved. This may take several minutes. Visually inspect the solution against a light source to ensure no solid particles are remaining.[1][2]
-
Optional: If dissolution is slow, gently warm the solution to 37°C in the water bath during sonication.[2]
-
-
Aliquot and store. Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C for long-term stability.[4]
Visualizations
Experimental Workflow: Dissolving this compound in DMSO
Caption: Workflow for preparing a stock solution of Abemaciclib M20 in DMSO.
Signaling Pathway: Mechanism of Action of Abemaciclib
References
- 1. academic.oup.com [academic.oup.com]
- 2. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Abemaciclib induces apoptosis in cardiomyocytes by activating the Hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Abemaciclib & M20 Metabolite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Abemaciclib's active metabolite, M20, in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is Abemaciclib and its active metabolite M20?
Abemaciclib is an orally administered inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are key regulators of the cell cycle.[1][2][3][4] In the body, Abemaciclib is metabolized, primarily by the enzyme CYP3A4, into several metabolites, including M2 and M20.[5] Both M2 and M20 are active and have shown to be nearly equipotent to the parent drug, Abemaciclib, in inhibiting CDK4 and CDK6.[3][6][7] M20, in particular, constitutes a significant portion of the circulating analytes in plasma.[5]
Q2: Why should I be concerned about M20 in my biochemical assays?
Since M20 is an active metabolite with similar potency to Abemaciclib, its presence in in vitro or ex vivo samples could lead to an overestimation of the parent drug's activity if not accounted for.[6][7] Furthermore, like many small molecules, there is a potential for M20 to interfere with assay components or detection methods, leading to inaccurate results. While specific interference from M20 has not been widely reported, general principles of assay interference by small molecules suggest it is a possibility.[1][6]
Q3: What types of biochemical assays could potentially be affected by M20 interference?
Any assay format could theoretically be susceptible to interference. This includes, but is not limited to:
-
Kinase assays: Both Abemaciclib and M20 are potent kinase inhibitors, and their combined activity could lead to greater than expected inhibition.
-
Cell-based proliferation assays: The anti-proliferative effects of Abemaciclib and M20 are their intended therapeutic action. Their combined presence will contribute to the observed effect.
-
Immunoassays (e.g., ELISA): Small molecules can sometimes interfere with antibody-antigen binding or the enzymatic detection systems used in these assays.[8]
-
Fluorescence- or Luminescence-based assays: Compounds can interfere by quenching or emitting light, leading to false-negative or false-positive results.[9][10]
Q4: Are there known off-target effects of Abemaciclib or M20 that could interfere with my assay?
While Abemaciclib is selective for CDK4 and CDK6, some studies suggest potential off-target activity at higher concentrations, including inhibition of other kinases.[11] The active metabolite M20 is also a potent inhibitor of CDK4 and CDK6 and may share a similar off-target profile.[12][13] Researchers should be aware of this possibility, especially when working with complex biological systems or high concentrations of the compounds.
Troubleshooting Guides
If you suspect that Abemaciclib's metabolite M20 is interfering with your biochemical assay, follow these troubleshooting steps.
Scenario 1: Observed activity is higher than expected.
This could be due to the additive or synergistic effects of Abemaciclib and M20.
Troubleshooting Steps:
-
Quantify Metabolite Levels: If possible, use an analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of both Abemaciclib and M20 in your samples.[14]
-
Test Compounds Individually: If you are preparing your own samples, test the activity of Abemaciclib and M20 separately to understand their individual contributions.
-
Consult IC50 Values: Compare your results with the known IC50 values for Abemaciclib and its metabolites against CDK4 and CDK6 (see Table 1).
Scenario 2: Inconsistent or non-reproducible results.
This could indicate a non-specific assay interference.
Troubleshooting Steps:
-
Run Control Experiments:
-
No-Enzyme Control: Run the assay in the absence of the target enzyme to see if the compound alone affects the assay signal.
-
No-Substrate Control: If applicable, run the assay without the substrate to check for interference with the detection of the product.
-
-
Orthogonal Assays: Validate your findings using a different assay platform that relies on a different detection principle.[1][9] For example, if you are using a fluorescence-based assay, try a luminescence-based or label-free method.
-
Assess for Compound Aggregation: At higher concentrations, small molecules can form aggregates that can non-specifically inhibit enzymes. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of Abemaciclib and its major active metabolites against CDK4 and CDK6.
| Compound | Target | IC50 (nM)[3][6][7][13] |
| Abemaciclib | CDK4/cyclin D1 | ~2 |
| CDK6/cyclin D1 | ~10 | |
| M20 | CDK4 | 1-3 |
| CDK6 | 1-3 | |
| M2 | CDK4 | 1-3 |
| CDK6 | 1-3 | |
| M18 | CDK4 | 1-3 |
| CDK6 | 1-3 |
Experimental Protocols
Key Experiment: Cell-Free Kinase Assay to Determine IC50 Values
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CDK4/cyclin D1)
-
Kinase substrate (e.g., a peptide containing the phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Test compounds (Abemaciclib, M20) dissolved in DMSO
-
Assay buffer (containing buffer salts, MgCl2, DTT, and a detergent)
-
Detection reagent (e.g., a phosphospecific antibody or a reagent to measure ATP depletion)
-
Microplates (e.g., 384-well)
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction:
-
Add the assay buffer to the microplate wells.
-
Add the test compounds to the appropriate wells.
-
Add the kinase to all wells except the negative control.
-
Incubate for a short period to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time.
-
-
Detection:
-
Stop the kinase reaction (if necessary for the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a microplate reader.
-
-
Data Analysis:
-
Plot the signal as a function of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Drugs on Biochemical Test Results [en.seamaty.com]
- 3. Abemaciclib metabolite M20 | Benchchem [benchchem.com]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing M20 Sulfate Conjugate Reconversion
Welcome to the technical support center for addressing challenges related to the stability and analysis of M20 sulfate conjugates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the integrity of their samples and the accuracy of their data.
Frequently Asked Questions (FAQs)
Q1: What is M20 sulfate conjugate reconversion and why is it a concern?
A1: M20 sulfate conjugate is a Phase II metabolite, formed when a sulfate group is added to the parent drug or its Phase I metabolite (M20). This process, known as sulfation, is catalyzed by sulfotransferase (SULT) enzymes and generally increases the water solubility of the compound, facilitating its excretion.[1][2] Reconversion is the process where the sulfate group is cleaved off, converting the metabolite back to its less polar form, M20. This is a significant concern in research and drug development because it can lead to an underestimation of the sulfate conjugate and an overestimation of the parent compound or its Phase I metabolite in biological samples. This can impact the accuracy of pharmacokinetic, toxicokinetic, and metabolic profiling studies. The hydrolysis of sulfate conjugates is primarily mediated by sulfatase (STS) enzymes, which can be present in biological matrices.[3][4][5]
Q2: What are the primary causes of M20 sulfate conjugate reconversion in my samples?
A2: The primary causes of M20 sulfate conjugate reconversion are enzymatic and chemical instability during sample collection, processing, and storage.
-
Enzymatic Degradation: The most common cause is the activity of arylsulfatase and other sulfatase enzymes present in biological samples (e.g., plasma, urine, tissue homogenates).[6] These enzymes can hydrolyze the sulfate conjugate back to the parent M20 molecule.
-
Chemical Instability (pH): Extreme pH conditions can also lead to the hydrolysis of sulfate conjugates. Specifically, low pH (acidic conditions) can promote the cleavage of the sulfate group.[6]
-
Improper Storage: Elevated temperatures and repeated freeze-thaw cycles can compromise the stability of sulfate conjugates, potentially leading to their degradation over time.[7]
Q3: How can I detect if M20 sulfate conjugate reconversion is occurring in my experiments?
A3: Detecting reconversion typically involves comparing the concentrations of M20 and its sulfate conjugate over time under different conditions. A common approach is to use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of both analytes.[8][9] An increase in the concentration of M20 with a corresponding decrease in the M20 sulfate conjugate concentration in control samples incubated at room temperature, for example, would indicate reconversion.
Q4: What immediate steps can I take during sample collection to prevent reconversion?
A4: Proper sample handling from the moment of collection is critical.
-
Rapid Cooling: Immediately place samples on ice after collection to reduce enzymatic activity.
-
Prompt Processing: Centrifuge samples at low temperatures (e.g., 4°C) as soon as possible to separate plasma or serum from cellular components that may contain higher concentrations of sulfatases.[10]
-
pH Adjustment: For some matrices like urine, adjusting the pH to a more basic level (e.g., pH 11) can effectively inhibit sulfatase activity.[6] However, the stability of M20 and its conjugate at high pH should be confirmed first.
-
Enzyme Inhibitors: The addition of sulfatase inhibitors to the collection tubes can be an effective strategy. The choice of inhibitor will depend on the specific sulfatases of concern.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with M20 sulfate conjugate reconversion.
| Observed Problem | Potential Cause | Recommended Action |
| Low or undetectable levels of M20 sulfate conjugate, with unexpectedly high levels of M20. | Enzymatic reconversion during sample processing. | 1. Process samples immediately on ice. 2. Validate the impact of adding a broad-spectrum sulfatase inhibitor to your collection tubes. 3. Minimize the time between sample collection and freezing. |
| Inconsistent results for M20 and its sulfate conjugate across different sample collection sites or time points. | Variability in sample handling procedures.[7] | 1. Standardize the sample collection and processing protocol across all sites. 2. Ensure consistent timing for processing and consistent storage temperatures. |
| Decrease in M20 sulfate conjugate concentration after repeated freeze-thaw cycles. | Analyte instability due to temperature fluctuations. | 1. Aliquot samples into smaller volumes after the initial processing to avoid multiple freeze-thaw cycles. 2. Conduct a freeze-thaw stability study for both M20 and its sulfate conjugate. |
| M20 sulfate conjugate appears to be degrading during analysis in the autosampler. | Instability in the analytical mobile phase or at the autosampler temperature. | 1. Assess the stability of the processed sample in the autosampler over the expected run time. 2. Consider cooling the autosampler. 3. Ensure the mobile phase pH is compatible with the stability of the sulfate conjugate. |
Experimental Protocols
Protocol 1: Evaluation of M20 Sulfate Conjugate Stability in a Biological Matrix
-
Objective: To determine the stability of M20 sulfate conjugate in the intended biological matrix (e.g., human plasma) at different temperatures.
-
Materials: Pooled human plasma, M20, M20 sulfate conjugate analytical standards, LC-MS/MS system.
-
Procedure:
-
Spike the pooled plasma with known concentrations of M20 and M20 sulfate conjugate.
-
Divide the spiked plasma into aliquots.
-
Analyze a set of aliquots immediately (T=0).
-
Incubate the remaining aliquots at different temperatures (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), retrieve aliquots from each temperature, process them (e.g., protein precipitation with cold acetonitrile), and analyze by LC-MS/MS.
-
Plot the concentration of M20 and M20 sulfate conjugate versus time for each temperature. A decrease in the M20 sulfate conjugate concentration with a concurrent increase in the M20 concentration indicates instability.
-
Protocol 2: Assessment of Sulfatase Inhibitors
-
Objective: To evaluate the effectiveness of a sulfatase inhibitor in preventing M20 sulfate conjugate reconversion.
-
Materials: Pooled human plasma, M20 sulfate conjugate analytical standard, selected sulfatase inhibitor (e.g., potassium phosphate), LC-MS/MS system.
-
Procedure:
-
Prepare two sets of pooled plasma samples. To one set, add the sulfatase inhibitor at a predetermined concentration. The other set will serve as the control.
-
Spike both sets of plasma with a known concentration of M20 sulfate conjugate.
-
Incubate all samples at a temperature where reconversion has been observed (e.g., room temperature).
-
At various time points, process and analyze the samples by LC-MS/MS.
-
Compare the rate of degradation of the M20 sulfate conjugate in the control and inhibitor-treated samples.
-
Visualizing the Process
M20 Sulfation and Reconversion Pathway
Caption: Enzymatic conversion and reconversion of M20.
Troubleshooting Workflow for M20 Sulfate Conjugate Instability
Caption: A logical workflow for troubleshooting M20 sulfate conjugate instability.
References
- 1. xenotech.com [xenotech.com]
- 2. Research Progress of Sulfotransferase and Sulfonation in Drug Metabolism [journal11.magtechjournal.com]
- 3. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategy for effective inhibition of arylsulfatase/β-glucuronidase to prevent deconjugation of sulfate and glucuronide conjugates in wastewater during sample collection and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the sulfate and glucuronide conjugates of levornidazole in human plasma and urine, and levornidazole and its five metabolites in human feces by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling Urinary Sulfate Metabolites With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Abemaciclib and its Active Metabolites: A Comparative Analysis of CDK4/6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a crucial therapeutic agent in the management of certain types of breast cancer. Upon administration, abemaciclib is metabolized into several active metabolites, with M2, M18, and M20 being the most significant in terms of plasma exposure and biological activity. Understanding the comparative potency of these metabolites is essential for a comprehensive grasp of abemaciclib's overall pharmacological profile. This guide provides a detailed comparison of the in vitro activity of abemaciclib and its key metabolites, M2, M18, and M20, against their primary targets, CDK4 and CDK6.
In Vitro Activity against CDK4 and CDK6
The primary mechanism of action for abemaciclib and its active metabolites is the inhibition of CDK4 and CDK6, which are critical for cell cycle progression from the G1 to the S phase. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Comparative Inhibitory Potency (IC50)
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Relative Potency Notes |
| Abemaciclib | ~1-3 | ~1-3 | Parent drug, high potency. |
| Metabolite M2 | 1.2[1] | 1.3[1] | Potency nearly identical to abemaciclib.[2][3] |
| Metabolite M20 | ~1-3 | ~1-3 | Potency nearly identical to abemaciclib.[2][3] |
| Metabolite M18 | ~1-3 | ~1-3 | Approximately 3-20 fold lower potency than abemaciclib.[2][3] |
Studies have consistently demonstrated that the major human metabolites of abemaciclib, M2 and M20, are effective inhibitors of CDK4 and CDK6, with potencies that are remarkably similar to the parent drug.[2] The IC50 values for abemaciclib and its metabolites M2, M18, and M20 against CDK4 and CDK6 are all in the low nanomolar range, typically between 1 and 3 nM in cell-free biochemical kinase assays.[2][3] While M2 and M20 exhibit potencies nearly identical to abemaciclib, metabolite M18 is reported to be approximately 3 to 20-fold less potent, depending on the specific assay and endpoint measured.[2][3]
Metabolic Pathway of Abemaciclib
Abemaciclib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of its major active metabolites.
References
Abemaciclib vs. Its Major Metabolite M20: A Comparative Efficacy Analysis
An in-depth guide for researchers and drug development professionals on the equipotent activity of Abemaciclib and its primary active metabolite, M20, in the inhibition of CDK4/6.
Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer.[1][2] Upon administration, Abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, giving rise to several active metabolites.[3][4][5] Among these, the N-desethylabemaciclib (M2) and hydroxyabemaciclib (M20) are the most significant in terms of plasma exposure and biological activity.[6][7][8] This guide provides a detailed comparison of the efficacy of Abemaciclib and its major active metabolite, M20, supported by experimental data.
Comparative Efficacy Data
In vitro studies have demonstrated that the major human metabolites of Abemaciclib, particularly M2 and M20, are not only active but exhibit potency nearly equivalent to the parent drug in inhibiting CDK4 and CDK6.[6][7] This equipotency is a critical factor in the overall clinical efficacy of Abemaciclib, as these metabolites contribute significantly to the total therapeutic effect.
Table 1: In Vitro Inhibitory Activity against CDK4/6
| Compound | Target | IC50 (nM) |
| Abemaciclib | CDK4/cyclin D1 | 2 |
| CDK6/cyclin D1 | 5 | |
| Metabolite M2 | CDK4 | 1-3 |
| CDK6 | 1-3 | |
| Metabolite M20 | CDK4 | 1-3 |
| CDK6 | 1-3 |
Data sourced from multiple studies.[3][6][7]
Table 2: Relative Plasma Exposure in Humans
| Compound | Relative Plasma Exposure (%) |
| Abemaciclib | 34 |
| Metabolite M20 | 26 |
| Metabolite M2 | 13 |
| Metabolite M18 | 5 |
Following a single 150-mg oral dose of [14C]Abemaciclib in healthy subjects.[6][7]
The data clearly indicates that M20, along with M2, circulates in substantial concentrations and possesses inhibitory activity comparable to Abemaciclib, underscoring their contribution to the drug's overall mechanism of action.[6][7]
Signaling Pathway and Mechanism of Action
Abemaciclib and its active metabolites exert their therapeutic effect by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[9] By inhibiting CDK4 and CDK6, they prevent the phosphorylation of the Rb protein.[10] This, in turn, maintains the Rb-E2F transcription factor complex, preventing the release of E2F and thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[9][10] The ultimate result is cell cycle arrest, leading to the inhibition of tumor cell proliferation.[3][11]
Experimental Protocols
The comparative efficacy of Abemaciclib and its metabolites has been established through a series of in vitro experiments. Below are the generalized methodologies for the key assays.
Cell-Free Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of the compounds on the purified CDK4/cyclin D1 and CDK6/cyclin D1 complexes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes and a suitable substrate (e.g., a peptide derived from the Rb protein) are prepared in an assay buffer.
-
Compound Dilution: Abemaciclib and its metabolites (M2, M20, etc.) are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP (adenosine triphosphate) to the mixture of enzyme, substrate, and the test compound.
-
Detection: The reaction is allowed to proceed for a defined period, and the extent of substrate phosphorylation is measured. This is often done using methods like radiometric assays (incorporation of 32P-ATP) or non-radioactive methods such as fluorescence resonance energy transfer (FRET) or luminescence-based assays that quantify the amount of ADP (adenosine diphosphate) produced.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation and Growth Inhibition Assays
Objective: To assess the effect of the compounds on the growth and proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., breast cancer, non-small cell lung cancer, colorectal cancer) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of Abemaciclib and its metabolites for a specified duration (e.g., 72 hours).
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using assays such as:
-
MTT or WST-1 assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are used to determine the concentration of the compound that causes 50% inhibition of cell growth (GI50).
Experimental Workflow Diagram
Conclusion
References
- 1. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Abemaciclib's M20 Metabolite: A Potency Comparison with Leading CDK4/6 Inhibitors
The landscape of targeted therapies for hormone receptor-positive (HR+), HER2-negative breast cancer has been significantly shaped by the advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. Among these, abemaciclib has distinguished itself, in part due to the activity of its major metabolites. This guide provides a detailed comparison of the potency of abemaciclib's active metabolite, M20, with its parent drug and other approved CDK4/6 inhibitors, palbociclib and ribociclib, supported by experimental data and methodologies.
Biochemical Potency: A Head-to-Head Comparison
In direct enzymatic assays, abemaciclib and its M20 metabolite demonstrate high potency against CDK4 and CDK6. Notably, the M20 metabolite's inhibitory activity is nearly equivalent to that of the parent compound, abemaciclib.
Abemaciclib itself is a potent inhibitor of CDK4 and CDK6, with reported half-maximal inhibitory concentrations (IC50) of 2 nM and 9.9 nM, respectively.[1] Its major active metabolite, M20 (LSN3106726), exhibits a similar potency, with IC50 values for CDK4 and CDK6 inhibition in the range of 1 to 3 nM.[2][3][4] This indicates that a significant portion of abemaciclib's clinical activity is likely maintained through its metabolites.
When compared to other CDK4/6 inhibitors, abemaciclib and M20 show a competitive potency profile. Palbociclib has IC50 values of 9–11 nM for CDK4 and 15 nM for CDK6.[1] Ribociclib demonstrates IC50 values of 10 nM for CDK4 and 39 nM for CDK6.[1] These data suggest that abemaciclib and its M20 metabolite are among the most potent inhibitors of CDK4 in biochemical assays.
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK4:CDK6 Potency Ratio |
| Abemaciclib | 2 | 9.9 | ~1:5 |
| M20 (Metabolite) | 1-3 | 1-3 | ~1:1 |
| Palbociclib | 9-11 | 15 | ~1:1.5 |
| Ribociclib | 10 | 39 | ~1:4 |
Cellular Activity and Proliferation Assays
The potency of these inhibitors is further evaluated in cell-based assays, which measure their effect on cell proliferation and cell cycle progression. In various cancer cell lines, including non-small cell lung cancer, colorectal cancer, and breast cancer, the M20 metabolite of abemaciclib inhibits cell growth and cell cycle progression in a concentration-dependent manner, with a potency nearly identical to the parent drug.[3][4]
It is crucial to note that the type of proliferation assay used can significantly impact the interpretation of results for CDK4/6 inhibitors.[5][6][7][8] Assays based on metabolic activity, such as those measuring ATP levels, may be misleading because cells treated with CDK4/6 inhibitors can arrest in the G1 phase of the cell cycle but continue to grow in size, leading to an overestimation of cell viability.[5][6][7] DNA-based assays, which directly measure cell number, are considered more appropriate for evaluating the cytostatic effects of these inhibitors.[5][6]
The CDK4/6 Signaling Pathway
CDK4/6 inhibitors exert their effect by targeting a key pathway that governs cell cycle progression. In response to mitogenic signals, D-type cyclins bind to and activate CDK4 and CDK6.[9] This complex then phosphorylates the retinoblastoma protein (Rb), a tumor suppressor.[9] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[9] By inhibiting CDK4 and CDK6, these drugs prevent Rb phosphorylation, thereby maintaining its inhibitory grip on E2F and causing a G1 cell cycle arrest.[1][10]
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Experimental Protocols
The determination of inhibitor potency relies on standardized in vitro assays. Below are generalized protocols for biochemical and cell-based assays commonly used to evaluate CDK4/6 inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified CDK/cyclin complex.
-
Reagents and Materials :
-
Purified recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Substrate peptide (e.g., a fragment of the Rb protein).
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP).
-
Test compounds (Abemaciclib M20, Palbociclib, Ribociclib) at various concentrations.
-
Assay buffer and kinase reaction buffer.
-
Phosphocellulose paper or other capture method.
-
Scintillation counter.
-
-
Procedure :
-
The kinase reaction is initiated by combining the CDK/cyclin complex, the substrate peptide, and the test compound in the kinase reaction buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper which binds the peptide substrate.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assay (GI50 Determination)
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines. A DNA-based quantification method is described here.
-
Reagents and Materials :
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells).
-
Cell culture medium and supplements.
-
Test compounds at various concentrations.
-
DNA-binding fluorescent dye (e.g., Hoechst or CyQuant).
-
Cell lysis buffer.
-
Microplate reader with fluorescence detection.
-
-
Procedure :
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The culture medium is replaced with a fresh medium containing serial dilutions of the test compound.
-
The cells are incubated for a period that allows for several cell divisions (e.g., 72 hours).
-
At the end of the incubation, the medium is removed, and the cells are lysed.
-
The DNA-binding dye is added to the lysate, and the fluorescence is measured using a microplate reader. The fluorescence intensity is directly proportional to the cell number.
-
The GI50 (concentration for 50% growth inhibition) is determined by comparing the fluorescence in treated wells to that in untreated control wells.
-
Caption: A typical experimental workflow for determining the potency of CDK4/6 inhibitors.
Conclusion
The available data indicate that abemaciclib's major metabolite, M20, is a highly potent inhibitor of CDK4 and CDK6, with an efficacy comparable to its parent drug. In biochemical assays, both abemaciclib and M20 demonstrate greater potency, particularly against CDK4, than palbociclib and ribociclib. This sustained high potency through its active metabolite likely contributes to the clinical profile of abemaciclib. The choice of appropriate experimental assays, particularly favoring DNA-based over metabolic-based methods for cell proliferation studies, is critical for accurately assessing and comparing the activity of this class of inhibitors.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Abemaciclib's M20 Metabolite: A Comparative Guide to its Validation as a Therapeutic Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of Abemaciclib's active metabolite, M20 (hydroxyabemaciclib), as a therapeutic biomarker against other potential biomarkers for CDK4/6 inhibitors. The information is supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer. The drug is extensively metabolized, with its M20 metabolite exhibiting equipotent activity to the parent compound. This has led to investigations into M20's utility as a therapeutic biomarker. While its role in therapeutic drug monitoring (TDM) is well-supported by validated quantification methods, its direct validation as a predictive biomarker for treatment response, particularly in comparison to other established and emerging biomarkers, is an area of ongoing research. Evidence suggests a positive correlation between overall abemaciclib exposure (including its active metabolites) and progression-free survival (PFS), highlighting the potential of M20 as a valuable biomarker.[1] However, direct comparative studies with biomarkers such as Retinoblastoma 1 (Rb1) loss and Cyclin E1 (CCNE1) amplification are limited.
Abemaciclib and the M20 Metabolite: An Overview
Abemaciclib exerts its anti-cancer effects by inhibiting CDK4 and CDK6, key regulators of the cell cycle. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S transition. Abemaciclib is metabolized primarily by CYP3A4 into several active metabolites, including M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib). Both M2 and M20 are considered equipotent to abemaciclib in their inhibitory activity against CDK4 and CDK6.[2]
M20 as a Therapeutic Biomarker: Current Validation Status
The validation of a therapeutic biomarker involves demonstrating its ability to predict or monitor the response to a specific therapy. For Abemaciclib's M20 metabolite, its validation is primarily centered on its role in therapeutic drug monitoring (TDM), with emerging evidence for its potential as a prognostic marker.
Supporting Evidence and Quantitative Data
A positive relationship has been identified between Abemaciclib exposure and both progression-free survival (PFS) and tumor shrinkage.[1] This suggests that monitoring the levels of Abemaciclib and its active metabolites, like M20, could be crucial for optimizing therapeutic outcomes. One study has indicated that higher plasma concentrations of M20 were associated with improved PFS in breast cancer patients receiving Abemaciclib.
While specific data from a single, comprehensive study is not yet available, the following table summarizes the key findings from various sources regarding the pharmacokinetic parameters and clinical observations related to M20.
| Parameter | Finding | Clinical Implication | Source |
| Potency | M20 is equipotent to Abemaciclib in inhibiting CDK4/6. | M20 levels significantly contribute to the overall therapeutic effect. | [2] |
| Plasma Exposure | The area under the curve (AUC) for M20 is approximately 77% of that of the parent compound. | M20 represents a substantial portion of the active drug exposure in patients. | [1] |
| Exposure-Response | A positive relationship exists between total Abemaciclib exposure (parent + active metabolites) and PFS. | Monitoring M20 levels could help in predicting patient outcomes. | [1] |
Comparison with Alternative Therapeutic Biomarkers
Several other biomarkers are under investigation to predict response or resistance to CDK4/6 inhibitors, including Abemaciclib. The following table provides a comparison between M20 and these alternatives.
| Biomarker | Mechanism of Action/Rationale | Method of Detection | Advantages | Limitations |
| Abemaciclib M20 | Direct measure of an active therapeutic agent. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Reflects individual patient metabolism and drug exposure. | Limited direct clinical data correlating M20 levels with outcomes compared to other biomarkers. |
| Rb1 Loss of Function | Loss of the drug's primary target leads to resistance. | Immunohistochemistry (IHC), Next-Generation Sequencing (NGS) | Strong preclinical and clinical evidence of association with resistance. | Loss of Rb1 is a relatively rare event in treatment-naïve patients. |
| Cyclin E1 (CCNE1) Amplification | Overexpression can drive CDK2 activity, bypassing CDK4/6 inhibition. | Fluorescence In Situ Hybridization (FISH), NGS | Associated with both intrinsic and acquired resistance. | Lack of standardized assays and cutoff values for clinical use. |
| FAT1 Loss of Function | Leads to increased CDK6 expression, potentially causing resistance. | NGS | Identified as a potential marker of poor prognosis with CDK4/6 inhibitor therapy. | Requires further validation in large, prospective clinical trials. |
Experimental Protocols
Quantification of Abemaciclib and M20 in Human Plasma by LC-MS/MS
This protocol summarizes a common method for the simultaneous quantification of Abemaciclib and its M20 metabolite.
1. Sample Preparation:
-
Protein precipitation of plasma samples is performed using methanol.
-
The supernatant is then diluted with an aqueous mobile phase.
2. Chromatographic Separation:
-
A reversed-phase C18 column (e.g., XBridge BEH C18, 2.5 μm, 3.0 × 75 mm) is used.
-
A gradient elution is performed with a mobile phase consisting of an organic component (e.g., methanol) and an aqueous buffer (e.g., pyrrolidine–pyrrolidinium formate buffer, pH 11.3).
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.
-
The instrument is operated in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for Abemaciclib and M20.
4. Validation Parameters:
-
The method is validated for linearity, accuracy, precision, selectivity, sensitivity, matrix effects, and carryover according to regulatory guidelines.
-
Typical analytical ranges are 40–800 ng/mL for Abemaciclib and 20–400 ng/mL for M20.[1]
Signaling Pathways and Experimental Workflows
Abemaciclib Signaling Pathway
The following diagram illustrates the mechanism of action of Abemaciclib and the central role of the CDK4/6-Rb pathway.
Experimental Workflow for M20 Biomarker Validation
The following diagram outlines a typical workflow for validating M20 as a therapeutic biomarker.
Conclusion
The active metabolite of Abemaciclib, M20, holds promise as a therapeutic biomarker. Its equipotent activity and significant contribution to overall drug exposure underscore its clinical relevance. While robust methods for its quantification are established for TDM, further research is needed to fully validate its predictive power for treatment response and to directly compare its performance against other biomarkers like Rb1 loss and CCNE1 amplification in large, prospective clinical trials. Such studies will be instrumental in personalizing Abemaciclib therapy and improving patient outcomes.
References
A Comparative Analysis of Abemaciclib and Palbociclib in Real-World Clinical Practice for HR+/HER2- Advanced Breast Cancer
A comprehensive review of real-world evidence comparing the effectiveness and safety of two leading CDK4/6 inhibitors in the treatment of hormone receptor-positive, HER2-negative advanced breast cancer.
The advent of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors has revolutionized the treatment landscape for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. Among these, abemaciclib and palbociclib have been widely adopted in clinical practice. While randomized controlled trials have established their efficacy, real-world evidence provides crucial insights into their comparative effectiveness and safety in broader, more diverse patient populations. This guide synthesizes key real-world studies to offer a comparative analysis of abemaciclib and palbociclib for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Cell Cycle Engine
Both abemaciclib and palbociclib are potent inhibitors of CDK4 and CDK6, key regulators of the cell cycle.[1][2] By blocking the activity of these kinases, they prevent the phosphorylation of the retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[1][3] However, there are subtle differences in their biochemical profiles. Abemaciclib has a higher potency for CDK4 and also inhibits other kinases, which may contribute to its distinct clinical activity and side-effect profile.[4] Palbociclib, on the other hand, is more selective for CDK4/6.[5]
Real-World Effectiveness: A Tale of Conflicting Evidence
The comparative real-world effectiveness of abemaciclib and palbociclib has been a subject of intense investigation, with studies yielding conflicting results. This is likely due to differences in study design, patient populations, and methodologies for data analysis.
A large, propensity-matched retrospective cohort study utilizing the TriNetX Analytics Network database (2014–2025) reported a significant overall survival (OS) benefit for first-line abemaciclib compared to palbociclib in patients with HR+/HER2- metastatic breast cancer.[6][7] In this analysis of 2,768 matched pairs, the median OS was 6.0 years for abemaciclib versus 5.0 years for palbociclib (HR 0.80, 95% CI 0.72–0.90; p < 0.001).[6][7]
In contrast, the large-scale PALMARES-2 real-world study, which included 1,850 patients from 18 Italian cancer centers, found no significant difference in real-world progression-free survival (rwPFS) between first-line abemaciclib, ribociclib, and palbociclib when combined with an aromatase inhibitor.[8][9] After statistical adjustment, the hazard ratios for rwPFS were not significantly different between the three CDK4/6 inhibitors.[8] However, another report on the PALMARES-2 study suggested that both abemaciclib and ribociclib were associated with better rwPFS compared to palbociclib.[10]
A smaller real-world study also suggested a benefit for abemaciclib in certain patient subgroups.[5][11] This study found that abemaciclib was associated with a longer PFS in patients with endocrine-resistant disease and in those without visceral involvement.[5][11] Conversely, a multicenter study in a Chinese population of 209 patients found comparable efficacy among palbociclib, abemaciclib, and another CDK4/6 inhibitor, dalpiciclib, with a median rwPFS of 19 months and no significant difference between the three drugs.[12]
These divergent findings are also reflected in network meta-analyses and other real-world evidence, with some suggesting equivalent efficacy and others indicating potential superiority of specific agents in certain endpoints or patient subgroups.[6]
Quantitative Efficacy Data from Key Real-World Studies
| Study (Database/Cohort) | Treatment Arms | N (Matched Pairs) | Primary Endpoint | Median Outcome (Abemaciclib) | Median Outcome (Palbociclib) | Hazard Ratio (95% CI) | p-value |
| TriNetX Analysis[6][7] | 1L Abemaciclib vs. 1L Palbociclib | 2,768 | Overall Survival | 6.0 years | 5.0 years | 0.80 (0.72–0.90) | < 0.001 |
| PALMARES-2[8] | 1L Abemaciclib+AI vs. 1L Palbociclib+AI | - | rwPFS | 22.9 months | 22.7 months | 0.96 (0.86-1.06) | > 0.05 |
| Italian Real-World Study[5][11] | 1L Abemaciclib vs. 1L Palbociclib | 56 vs. 96 | PFS (Endocrine-Resistant) | Not Reached | 17.0 months | - | < 0.05 |
| Chinese Multicenter Study[12] | 1L Abemaciclib vs. 1L Palbociclib | 79 vs. 88 | rwPFS | Not Reported Individually | Not Reported Individually | - | 0.84 |
Experimental Protocols: A Closer Look at Real-World Study Methodologies
The robustness of real-world evidence hinges on rigorous study design and analytical methods to minimize bias. The key studies comparing abemaciclib and palbociclib have employed various methodologies.
The TriNetX analysis utilized a large, federated network of electronic health records from healthcare organizations.[6] To mitigate confounding factors, a 1:1 propensity score matching was performed, balancing the two treatment cohorts on a wide range of demographic and clinical characteristics. The primary outcome was overall survival, and the analysis was supported by multiple sensitivity tests to ensure the robustness of the findings.[6]
The PALMARES-2 study was a multicenter, observational, population-based study that collected data from consecutive patients treated in Italian cancer centers.[9][13] This study also used statistical adjustments, such as stabilized inverse probability of treatment weighting (sIPTW), to account for baseline differences between the treatment groups.[8] The primary endpoint was real-world progression-free survival.[13]
The smaller Italian real-world study was a retrospective analysis of patients treated at a single reference center.[5][11] While smaller in scale, this study provides valuable insights into treatment outcomes in a specific clinical setting.
Safety and Tolerability: A Differentiated Profile
Abemaciclib and palbociclib exhibit distinct safety profiles in the real-world setting, consistent with findings from their pivotal clinical trials.[14] Abemaciclib is more commonly associated with gastrointestinal toxicities, particularly diarrhea, while palbociclib is more frequently linked to hematologic adverse events, such as neutropenia.[6][15]
A real-world study analyzing adverse events reported that a numerically higher proportion of patients receiving palbociclib experienced neutropenia, whereas a higher proportion of those on abemaciclib reported diarrhea.[14] Another analysis of two large real-world databases, VigiBase and FAERS, confirmed that cytopenias were more frequently reported with palbociclib, while interstitial lung disease and diarrhea were more common with abemaciclib.[15]
Dose reductions and discontinuations due to adverse events are important considerations in clinical practice. In one real-world study, 21.1% of patients on abemaciclib and 24.5% on palbociclib had a dose reduction due to an adverse event.[14] Treatment was permanently discontinued due to adverse events in 14.1% of patients on abemaciclib and 13.5% of those on palbociclib.[14]
Comparative Safety and Tolerability in Real-World Settings
| Adverse Event | Abemaciclib | Palbociclib | Key Considerations |
| Most Common AEs | Diarrhea, Fatigue, Nausea[6][14] | Neutropenia, Leukopenia, Fatigue[6][14] | Differing primary toxicities require distinct management strategies. |
| Diarrhea (any grade) | Higher incidence[6] | Lower incidence[6] | Proactive management with antidiarrheal agents is crucial for abemaciclib. |
| Neutropenia (any grade) | Lower incidence[6] | Higher incidence[6][14] | Regular monitoring of blood counts is essential for palbociclib. |
| Dose Reductions due to AEs | ~21%[14] | ~25%[14] | A significant proportion of patients require dose adjustments. |
| Treatment Discontinuation due to AEs | ~14%[14] | ~14%[14] | Overall discontinuation rates due to toxicity appear similar. |
Conclusion
Real-world evidence provides a valuable, albeit complex, picture of the comparative effectiveness of abemaciclib and palbociclib. While some large, well-conducted studies suggest a potential overall survival advantage for abemaciclib, others indicate comparable progression-free survival. These discrepancies underscore the importance of considering the nuances of study design, patient populations, and analytical methods when interpreting real-world data.
The safety profiles of the two agents are clearly differentiated, with abemaciclib predominantly causing gastrointestinal side effects and palbociclib being associated with a higher incidence of neutropenia. This distinction is a critical factor in treatment selection and patient management.
For researchers, scientists, and drug development professionals, the ongoing generation and critical appraisal of real-world evidence are essential for a comprehensive understanding of the relative merits of these important therapies. Future real-world studies with standardized methodologies and longer follow-up are needed to further clarify the comparative effectiveness of abemaciclib and palbociclib and to identify patient subgroups that may derive greater benefit from one agent over the other.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Real-world comparative effectiveness of first-line abemaciclib versus palbociclib in HR+/HER2- metastatic breast cancer: A propensity-matched retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-world comparative effectiveness of first-line abemaciclib versus palbociclib in HR+/HER2- metastatic breast cancer: A propensity-matched retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. targetedonc.com [targetedonc.com]
- 11. mdpi.com [mdpi.com]
- 12. Real-world comparison of palbociclib, abemaciclib, and dalpiciclib as first-line treatments for Chinese HR+/HER2-metastatic breast cancer patients: a multicenter study (YOUNGBC-28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-world effectiveness comparison of first-line palbociclib, ribociclib or abemaciclib plus endocrine therapy in advanced HR-positive/HER2-negative BC patients: results from the multicenter PALMARES-2 study [boa.unimib.it]
- 14. tandfonline.com [tandfonline.com]
- 15. A comparison between the adverse event profiles of patients receiving palbociclib and abemaciclib: analysis of two real-world databases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Side Effect Profiles: Abemaciclib vs. Palbociclib
A comprehensive guide for researchers and drug development professionals on the distinct safety profiles of two leading CDK4/6 inhibitors, Abemaciclib and Palbociclib. This document provides a detailed comparison supported by clinical trial data, outlines the methodologies of pivotal studies, and illustrates the underlying mechanism of action.
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, in combination with endocrine therapy, have become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] While both Abemaciclib and Palbociclib target the same core pathway to induce cell cycle arrest, their clinical side effect profiles exhibit notable differences that are crucial for treatment selection and patient management.[2]
The primary distinction in their toxicity lies in hematologic versus gastrointestinal adverse events. Palbociclib is predominantly associated with a higher incidence of neutropenia, a form of myelosuppression.[3][4] Conversely, Abemaciclib's most common and dose-limiting toxicity is diarrhea.[3][5] These differences are thought to stem from variations in their kinase selectivity and potency. Abemaciclib is significantly more potent against CDK4 than CDK6, whereas Palbociclib has similar potency against both.[6][7] Additionally, Abemaciclib's continuous dosing schedule, compared to Palbociclib's intermittent (3 weeks on, 1 week off) regimen, may also influence their respective side effect profiles.[8][9]
Data Presentation: Comparative Incidence of Key Adverse Events
The following table summarizes the incidence of common grade 3 or higher adverse events (AEs) reported in key clinical trials for Abemaciclib and Palbociclib. This quantitative data highlights the distinct safety signals associated with each agent.
| Adverse Event (Grade ≥3) | Abemaciclib | Palbociclib | Key Distinctions |
| Neutropenia | 22% - 46%[8] | 65% - 80%[8] | Palbociclib demonstrates a significantly higher rate of severe neutropenia, which is often the primary dose-limiting toxicity.[3][10] |
| Diarrhea | 9% - 20%[9][11] | <2%[12][13] | Diarrhea is the most prominent side effect of Abemaciclib, occurring at a substantially higher rate and severity compared to Palbociclib.[5][14] |
| Leukopenia | ~10% | ~25% | Palbociclib is associated with higher rates of general hematologic toxicities, including leukopenia.[15] |
| Anemia | ~7% | ~2% | An increased risk of Grade 3-4 anemia has been noted for Abemaciclib in comparative analyses.[14] |
| Fatigue | ~2% - 3%[16] | ~2% - 4%[16] | The incidence of severe fatigue is low and comparable between the two drugs.[16] |
Data compiled from various sources including meta-analyses and clinical trial reports. Percentages are approximate and may vary based on the specific study and patient population.
Experimental Protocols: Pivotal Phase III Trials
The safety and efficacy data for these drugs are primarily derived from large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials. The methodologies of the cornerstone studies are detailed below.
Abemaciclib: MONARCH 2 & 3 Trials
-
MONARCH 2 (NCT02107703): This study evaluated the efficacy and safety of Abemaciclib in combination with fulvestrant.[17]
-
Design: A randomized, double-blind, placebo-controlled Phase III trial.[18] Patients were randomized in a 2:1 ratio to receive either Abemaciclib (150 mg twice daily) plus fulvestrant or placebo plus fulvestrant.[17]
-
Patient Population: The trial enrolled women with HR+, HER2- advanced breast cancer whose disease had progressed during or after neoadjuvant or adjuvant endocrine therapy.[17]
-
Endpoints: The primary endpoint was investigator-assessed Progression-Free Survival (PFS). Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), and safety.[17] Safety was assessed by monitoring adverse events, graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
-
MONARCH 3 (NCT02246621): This trial assessed Abemaciclib in combination with a nonsteroidal aromatase inhibitor (NSAI) as an initial therapy.[17]
-
Design: A randomized, double-blind, placebo-controlled Phase III study. Patients were randomized 2:1 to Abemaciclib (150 mg twice daily) plus an NSAI (letrozole or anastrozole) or placebo plus an NSAI.[17]
-
Patient Population: The study included postmenopausal women with HR+, HER2- advanced breast cancer who had not received prior systemic therapy for advanced disease.[17]
-
Endpoints: The primary endpoint was investigator-assessed PFS. Key secondary endpoints included OS, ORR, and safety, with safety monitoring conducted as in MONARCH 2.[17]
-
Palbociclib: PALOMA-3 Trial
-
PALOMA-3 (NCT01942135): This study established the efficacy and safety of Palbociclib combined with fulvestrant in a pre-treated population.[19]
-
Design: A randomized, double-blind, placebo-controlled Phase III trial. Patients were randomized in a 2:1 ratio to receive Palbociclib (125 mg once daily, 3 weeks on, 1 week off) plus fulvestrant or placebo plus fulvestrant.[19][20]
-
Patient Population: The trial enrolled women with HR+, HER2- metastatic breast cancer who had progressed on prior endocrine therapy.[19] Patients were stratified based on sensitivity to previous endocrine therapies.
-
Endpoints: The primary endpoint was investigator-assessed PFS. Secondary endpoints included OS, ORR, patient-reported outcomes, and safety.[19] Adverse events were collected throughout the study and graded using NCI-CTCAE.
-
Visualization of Mechanism of Action
The following diagrams illustrate the core signaling pathway targeted by both Abemaciclib and Palbociclib and the logical relationship between their distinct kinase inhibition profiles and resulting toxicities.
Caption: Mechanism of action for CDK4/6 inhibitors in HR+ breast cancer cells.
Caption: Distinct toxicity profiles linked to drug-specific characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA’s adverse event reporting system: a case control pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in Toxicity Profiles and Impact on CDK4/6 Inhibitor Treatment Choice [theoncologynurse.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 7. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Abemaciclib-associated Diarrhea: An Exploratory Analysis of Real-life Data | Anticancer Research [ar.iiarjournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. becarispublishing.com [becarispublishing.com]
- 14. researchgate.net [researchgate.net]
- 15. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Incidence of patient-reported fatigue developing on palbociclib and endocrine therapy for advanced HR+ HER2− breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Abemaciclib in combination with endocrine therapy for East Asian patients with HR+, HER2− advanced breast cancer: MONARCH 2 & 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Analysis of data from the PALOMA-3 trial confirms the efficacy of palbociclib and offers alternatives for novel assessment of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emjreviews.com [emjreviews.com]
M20 Metabolite: A Significant Contributor to Abemaciclib's Clinical Punch
For researchers, scientists, and drug development professionals, understanding the complete pharmacokinetic and pharmacodynamic profile of a drug is paramount. In the case of the CDK4 & 6 inhibitor Abemaciclib, a significant portion of its clinical activity can be attributed to its active metabolites, most notably M20 (hydroxyabemaciclib). This guide provides a comparative analysis of M20 and its parent drug, Abemaciclib, supported by experimental data, to elucidate the contribution of this major metabolite to the overall therapeutic effect.
Abemaciclib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This process generates several metabolites, with M2 (N-desethylabemaciclib), M18 (hydroxy-N-desethylabemaciclib), and M20 being the most prominent active forms.[3][4][5] Of these, M20 is a major circulating metabolite, second only to the parent drug in plasma exposure, and exhibits comparable potency in inhibiting its target kinases.[4]
Comparative Analysis of Abemaciclib and M20
To fully appreciate the role of M20, a direct comparison with Abemaciclib across key pharmacological parameters is essential. The following tables summarize the available quantitative data on their in vitro potency and plasma exposure.
In Vitro Potency: A Near-Identical Profile
The therapeutic effect of Abemaciclib is derived from its inhibition of cyclin-dependent kinases 4 (CDK4) and 6 (CDK6). In vitro studies have demonstrated that the M20 metabolite is a potent inhibitor of these kinases, with a potency that is nearly identical to that of Abemaciclib itself.[4][6]
| Compound | Target | IC50 (nM) |
| Abemaciclib | CDK4 | 2[7] |
| CDK6 | 9.9[7] | |
| M20 | CDK4 / CDK6 | ~1-3[4][6] |
| Table 1: Comparison of in vitro potency (IC50) of Abemaciclib and its M20 metabolite against CDK4 and CDK6. |
Plasma Exposure: A Major Circulating Entity
Following oral administration, Abemaciclib is metabolized, leading to substantial systemic exposure to its active metabolites. A radiolabeled disposition study in healthy subjects revealed that M20 accounts for a significant portion of the total drug-related material in plasma.[4][6]
| Analyte | Relative Plasma Exposure (%) |
| Abemaciclib | 34[4][6] |
| M20 | 26[4][6] |
| M2 | 13[4][6] |
| M18 | 5[4][6] |
| Table 2: Relative plasma exposure of Abemaciclib and its major active metabolites. |
Experimental Protocols
The data presented in this guide are derived from established in vitro and analytical methodologies. Below are detailed descriptions of the key experimental protocols employed in the characterization of Abemaciclib and its M20 metabolite.
In Vitro Kinase Inhibition Assay (Cell-Free)
This assay is designed to determine the direct inhibitory activity of a compound against a purified kinase enzyme.
-
Reagents and Materials: Purified recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes, ATP, substrate peptide (e.g., a derivative of retinoblastoma protein), test compounds (Abemaciclib and M20), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
Serial dilutions of the test compounds are added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a luminescence-based or fluorescence-based detection method.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Growth Inhibition Assay
This assay measures the ability of a compound to inhibit the proliferation of cancer cells.
-
Cell Lines: Human cancer cell lines known to be dependent on CDK4/6 signaling (e.g., MCF-7 breast cancer cells).
-
Reagents and Materials: Cell culture medium, fetal bovine serum, test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compounds.
-
After a defined incubation period (e.g., 72 hours), the cell viability reagent is added.
-
The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in cell growth (GI50) is determined from the dose-response curve.
Quantification of Abemaciclib and Metabolites in Human Plasma
This method is used to determine the concentrations of Abemaciclib and its metabolites in biological samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Sample Preparation:
-
Chromatographic Separation: The supernatant is injected into the HPLC system, where the analytes are separated on a C18 analytical column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).[3]
-
Mass Spectrometric Detection: The separated analytes are introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites based on their unique mass-to-charge ratios.
-
Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of Abemaciclib and a typical experimental workflow for assessing in vitro potency.
Metabolic pathway of Abemaciclib to its active metabolite M20.
Experimental workflow for determining in vitro potency (IC50).
References
- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 2. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Inhibition Profile of Abemaciclib's Active Metabolite M20: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor cross-reactivity of Abemaciclib's active metabolite, M20, alongside its parent compound and other CDK4/6 inhibitors, Palbociclib and Ribociclib. The data presented is curated from publicly available experimental findings to offer an objective overview for research and drug development applications.
Executive Summary
Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is distinguished from other approved CDK4/6 inhibitors, Palbociclib and Ribociclib, by its broader kinase activity. This polypharmacology is not only characteristic of the parent drug but is also observed in its major active metabolite, M20 (hydroxyabemaciclib). M20 demonstrates equipotent inhibition of the primary targets, CDK4 and CDK6, when compared to Abemaciclib. While a complete kinase panel for M20 is not publicly available, existing data indicates that it shares at least some of the off-target activities of its parent compound, notably the inhibition of CDK1 and CDK9. In contrast, Palbociclib and Ribociclib exhibit a much higher degree of selectivity for CDK4/6, with minimal off-target interactions. This guide summarizes the quantitative data, details the experimental methodologies used for kinase profiling, and provides visual representations of key concepts and workflows.
Data Presentation: Comparative Kinase Inhibition
The following tables summarize the inhibitory activity of Abemaciclib, its metabolite M20, Palbociclib, and Ribociclib against a panel of kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, where lower values indicate higher potency.
Table 1: Inhibition of Primary CDK Targets
| Compound | CDK4 IC50/Ki (nM) | CDK6 IC50/Ki (nM) |
| Abemaciclib | 2 (IC50) | 10 (IC50) |
| Abemaciclib M20 | 1-3 (IC50) | 1-3 (IC50) |
| Palbociclib | 11 (IC50) | 16 (IC50) |
| Ribociclib | 10 (IC50) | 39 (IC50) |
Table 2: Off-Target Kinase Inhibition of Abemaciclib and M20
| Kinase Target | Abemaciclib IC50/Ki (nM) | Abemaciclib M20 IC50/Ki (nM) |
| GSK3β | 8.67 (IC50) | Data not available |
| CAMKIIβ | 3.5 (IC50) | Data not available |
| CAMKIIδ | 2.6 (IC50) | Data not available |
| CAMKIIγ | 52 (IC50) | Data not available |
| CDK1 | Similar to Abemaciclib | Similar to Abemaciclib |
| CDK2 | Similar to Abemaciclib | Data not available |
| CDK9 | 57 (IC50) | Similar to Abemaciclib |
| HIPK2 | 31 (IC50) | Data not available |
| DYRK2 | 61 (IC50) | Data not available |
| PIM1 | 50 (IC50) | Data not available |
Table 3: Comparative Selectivity of CDK4/6 Inhibitors
| Compound | Selectivity Profile | Key Off-Targets |
| Abemaciclib | Least selective | GSK3β, CAMKII isoforms, CDK1, CDK2, CDK9, HIPK2, DYRK2, PIM1[1][2][3][4] |
| Abemaciclib M20 | Shares off-target activity with parent | CDK1, CDK9[5] |
| Palbociclib | Highly selective | Minimal off-target activity reported[6] |
| Ribociclib | Highly selective | Minimal off-target activity reported[6] |
Experimental Protocols
The data presented in this guide were primarily generated using two common methodologies for kinase inhibitor profiling: radiometric kinase assays and competitive binding assays (e.g., KINOMEscan).
Radiometric Kinase Assay (Example Protocol)
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a specific substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., MgCl2).
-
Inhibitor Addition: The test compound (e.g., Abemaciclib M20) is added to the reaction mixture at various concentrations. A control reaction with a vehicle (like DMSO) is also prepared.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (commonly [γ-³³P]ATP or [γ-³²P]ATP).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the substrate.
-
Washing: The filter paper is washed to remove any unbound radiolabeled ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate on the filter paper is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control. IC50 values are then determined by plotting the percent inhibition against the inhibitor concentration.[7]
KINOMEscan™ (Competitive Binding Assay)
This technology measures the binding of a compound to a large panel of kinases in a competitive format. It is an ATP-independent assay that provides a measure of the dissociation constant (Kd).
-
Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[8]
-
Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification of Bound Kinase: The amount of kinase that binds to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[8]
-
Data Interpretation: A lower amount of kinase bound to the immobilized ligand in the presence of the test compound indicates a stronger interaction between the compound and the kinase. The results are often reported as a percentage of the control (DMSO) or as a dissociation constant (Kd).[8]
Visualizations
Caption: Comparative selectivity of CDK4/6 inhibitors.
Caption: General workflows for kinase inhibitor profiling.
References
- 1. Competitive Kinase Enrichment Proteomics Reveals that Abemaciclib Inhibits GSK3β and Activates WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Abemaciclib Metabolite M20
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
This document provides crucial safety and logistical information for the proper disposal of Abemaciclib metabolite M20. The following procedural guidance is based on the established protocols for the parent compound, Abemaciclib, a known cytotoxic agent, and general best practices for handling hazardous pharmaceutical waste. Adherence to these steps is vital for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Handling Protocols
Given that Abemaciclib is a cytotoxic drug, its active metabolite, M20, should be handled with the same level of caution. Assume that M20 possesses cytotoxic properties.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable gown made of a low-lint, low-permeability fabric.
-
Safety glasses with side shields or a full-face shield.
-
A NIOSH-approved respirator, particularly when there is a risk of aerosolization.
Handling in a Controlled Environment:
-
All manipulations of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize exposure risks.
-
Work surfaces should be covered with a disposable, plastic-backed absorbent pad to contain any spills.
II. Step-by-Step Disposal Procedure
The disposal of this compound must follow the established guidelines for cytotoxic and cytostatic waste.
-
Segregation of Waste:
-
Immediately after use, all materials that have come into contact with this compound must be segregated as cytotoxic waste. This includes, but is not limited to:
-
Empty or partially used vials of the metabolite.
-
Contaminated PPE (gloves, gowns, etc.).
-
Pipette tips, culture plates, and other contaminated labware.
-
Absorbent pads from the work surface.
-
-
-
Primary Containment:
-
Solid waste should be placed in a designated, leak-proof, puncture-resistant container with a secure lid. This container should be clearly labeled as "Cytotoxic Waste."[1]
-
Liquid waste should be collected in a sealed, leak-proof container, also clearly labeled as "Cytotoxic Waste."[2] Do not discharge liquid cytotoxic waste into the sewerage system.[3]
-
-
Secondary Containment and Labeling:
-
The primary waste containers must be placed into a secondary container that is specifically designated for cytotoxic waste.[4]
-
These secondary containers are typically color-coded purple.[1]
-
The container must be clearly labeled with the universal cytotoxic symbol and the words "Cytotoxic Waste for Incineration."[2]
-
-
Storage:
-
Store the sealed and labeled cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with warning signs.
-
-
Final Disposal:
III. Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes the general requirements for cytotoxic waste disposal.
| Parameter | Specification | Rationale |
| Incineration Temperature | Up to 1200°C | Ensures complete destruction of cytotoxic compounds.[2] |
| Gas Residence Time | Minimum of 2 seconds | Provides sufficient time for the thermal decomposition of hazardous materials.[2] |
| PPE Glove Change Frequency | Every 30-60 minutes or when compromised | Minimizes the risk of contamination and exposure.[7] |
| Gown Change Frequency | Every 2-3 hours or when contaminated | Prevents the spread of contamination.[7] |
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research laboratory setting.
References
- 1. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 2. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syndicateofhospitals.org.lb [syndicateofhospitals.org.lb]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. ehs.washington.edu [ehs.washington.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Abemaciclib Metabolite M20
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Abemaciclib metabolite M20. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. Abemaciclib and its metabolites are potent cytotoxic agents requiring specialized handling procedures.
Essential Safety and Personal Protective Equipment (PPE)
All personnel must be trained in the proper handling of cytotoxic compounds before working with this compound.[1][2] Personal protective equipment is the primary barrier against exposure and must be worn at all times in the designated handling areas.
Table 1: PPE Requirements for Handling this compound
| Activity | Required Personal Protective Equipment |
| Receiving and Storage | - Single pair of chemotherapy-tested gloves |
| Preparation of Solutions | - Double pair of chemotherapy-tested gloves- Disposable gown (solid front, long sleeves, tight-fitting cuffs)- Safety goggles with side shields or face shield- N95 or higher respirator (if not handled in a containment device) |
| Cell Culture and In Vitro Assays | - Double pair of chemotherapy-tested gloves- Disposable gown- Safety goggles or face shield |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown |
| Spill Cleanup | - Double pair of industrial-thickness gloves (>0.45mm)- Disposable gown or coveralls- Safety goggles and face shield- N95 or higher respirator |
Note: All PPE should be CE marked and compliant with relevant safety standards.[3][4] Gloves must be inspected for tears or punctures before use and changed regularly.
Operational Plan: From Receipt to Disposal
A structured workflow is critical to minimize the risk of exposure and contamination. The following procedural steps outline the lifecycle of this compound within the laboratory.
Receiving and Storage
-
Upon receipt, inspect the external packaging for any signs of damage. If the package is compromised, implement spill procedures immediately.[5]
-
Transport the sealed container to the designated and clearly labeled storage area for cytotoxic agents.
-
Store at room temperature (15°C to 30°C) in a closed container, away from heat, moisture, and direct light.[6][7]
Preparation of Stock Solutions and Dilutions
-
All manipulations of powdered this compound and preparation of solutions must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[1]
-
The work surface should be covered with a disposable, plastic-backed absorbent pad.[5]
-
Use Luer-lock syringes and needles or closed-system drug-transfer devices (CSTDs) to prevent aerosol generation.[5][8]
-
Do not crush, break, or manipulate tablets if working with the parent compound.[6][9]
Experimental Use (In Vitro Assays)
-
When adding the compound to cell cultures or other experimental systems, wear appropriate PPE as outlined in Table 1.
-
All culture vessels and plates containing this compound should be clearly labeled as "Cytotoxic."
-
Work within a BSC for all cell culture manipulations.
Disposal Plan: Managing Cytotoxic Waste
Proper segregation and disposal of cytotoxic waste are crucial to prevent environmental contamination and accidental exposure.
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof cytotoxic sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and labware should be placed in a clearly labeled, leak-proof, and sealed cytotoxic waste container.[10]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated, sealed, and leak-proof hazardous waste container. Do not pour cytotoxic waste down the drain.
-
All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous materials.[11][12]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is required to contain the contamination and protect personnel.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Before cleaning, don the appropriate spill cleanup PPE as detailed in Table 1.
-
Containment: Use a cytotoxic spill kit to contain the spill.[1] For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleaning: Clean the area from the outer edge of the spill towards the center. Use a deactivating agent if available, followed by a thorough cleaning with detergent and water.
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Reporting: Report the incident to the laboratory supervisor and the institutional safety office.
Experimental Protocols: Methodologies for In Vitro Studies
This compound is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[13] The following are summaries of common experimental protocols used to assess its activity.
Table 2: Summary of In Vitro Experimental Protocols for this compound
| Assay | Objective | General Methodology |
| Growth Inhibition Assay | To determine the concentration-dependent effect on cell proliferation. | 1. Seed cancer cell lines (e.g., breast, non-small cell lung, colorectal) in 96-well plates.2. Treat cells with a range of concentrations of this compound.3. Incubate for a specified period (e.g., 6-8 days).4. Assess cell viability using a colorimetric assay (e.g., MTT, MTS) or cell counting. |
| Cell Cycle Analysis | To evaluate the effect on cell cycle progression. | 1. Treat cells with this compound for a defined time.2. Harvest and fix the cells.3. Stain the cells with a DNA-binding dye (e.g., propidium iodide).4. Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. |
| Biomarker Expression (Western Blot) | To measure the inhibition of downstream targets of CDK4/6. | 1. Treat cells with this compound.2. Lyse the cells and quantify protein concentration.3. Separate proteins by SDS-PAGE and transfer to a membrane.4. Probe with primary antibodies against key biomarkers (e.g., phospho-Rb, Topo IIα, pHH3).5. Detect with secondary antibodies and imaging. |
| Senescence Assay | To determine if the compound induces cellular senescence. | 1. Treat cells with this compound (e.g., 200-500 nM) for an extended period (e.g., 6-8 days).[6]2. Fix the cells and stain for senescence-associated β-galactosidase activity.3. Visualize and quantify the percentage of senescent cells by microscopy. |
Visualizing Workflows and Pathways
To further clarify the procedural and biological contexts, the following diagrams illustrate key processes.
Caption: A logical workflow for the safe handling of this compound.
Caption: The signaling pathway inhibited by this compound.
References
- 1. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. radiopaedia.org [radiopaedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS: in vitro metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
